molecular formula C10H19NO3 B1290695 tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate CAS No. 412278-02-5

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Cat. No.: B1290695
CAS No.: 412278-02-5
M. Wt: 201.26 g/mol
InChI Key: FXYJNVGRFDRSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-6-5-10(4,13)7-11/h13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYJNVGRFDRSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629180
Record name tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412278-02-5
Record name tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxy-3-methyl-pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, a proposed synthetic route, and reference spectroscopic data, compiled from various scientific sources.

Core Compound Information

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and allows for controlled reactions in multi-step syntheses. The hydroxyl and methyl groups at the 3-position introduce a chiral center, making it a valuable building block for the synthesis of complex stereospecific molecules.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 412278-02-5ChemScene
Molecular Formula C₁₀H₁₉NO₃ChemScene
Molecular Weight 201.26 g/mol ChemScene
Topological Polar Surface Area (TPSA) 49.77 ŲChemScene
logP 1.3782ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 3ChemScene
Rotatable Bonds 0ChemScene

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound could not be definitively identified through extensive searches, a plausible synthetic route can be proposed based on established organic chemistry principles and analogous reactions found in the literature for similar substituted pyrrolidines.

A common and effective method for the synthesis of tertiary alcohols on a cyclic amine scaffold involves the reaction of a ketone precursor with an organometallic reagent, such as a Grignard reagent. In this proposed pathway, the starting material would be the commercially available tert-butyl 3-oxopyrrolidine-1-carboxylate.

Proposed Synthesis Workflow

The proposed synthesis involves a single key step: the nucleophilic addition of a methyl group to the ketone functionality of the starting material.

SynthesisWorkflow Proposed Synthesis of this compound start tert-Butyl 3-oxopyrrolidine-1-carboxylate (Starting Material) reagent Methylmagnesium bromide (CH3MgBr) in an ether solvent (e.g., THF, Diethyl ether) start->reagent 1. workup Aqueous Workup (e.g., saturated NH4Cl solution) reagent->workup 2. product This compound (Final Product) workup->product

Caption: Proposed Grignard reaction for the synthesis.

Detailed Hypothetical Experimental Protocol

Materials:

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate

  • Methylmagnesium bromide (solution in a suitable ether solvent)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate in anhydrous THF under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

  • Grignard Addition: The solution of methylmagnesium bromide is added dropwise to the stirred solution of the ketone at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion of the reaction, it is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Note: This is a generalized, hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, and molar equivalents of reagents, would need to be optimized for this particular substrate.

Spectroscopic Data (Reference)

Spectroscopic Data (Reference for similar compounds)Expected Peaks/Signals
¹H NMR (in CDCl₃)* ~1.45 ppm (s, 9H): tert-butyl protons. * ~1.5-2.5 ppm (m, 4H): Pyrrolidine ring protons. * ~1.3 ppm (s, 3H): Methyl protons at C3. * ~3.0-3.6 ppm (m, 4H): Pyrrolidine ring protons adjacent to nitrogen. * Broad singlet: Hydroxyl proton (position can vary).
¹³C NMR (in CDCl₃)* ~28.5 ppm: tert-butyl methyl carbons. * ~80.0 ppm: tert-butyl quaternary carbon. * ~155.0 ppm: Carbonyl carbon of the Boc group. * ~25-40 ppm: Pyrrolidine ring carbons. * ~45-55 ppm: Pyrrolidine ring carbons adjacent to nitrogen. * ~70 ppm: Quaternary carbon at C3 bearing the hydroxyl and methyl groups.
FT-IR (film, cm⁻¹)* ~3400 cm⁻¹ (broad): O-H stretch of the hydroxyl group. * ~2970 cm⁻¹: C-H stretches of the alkyl groups. * ~1690 cm⁻¹: C=O stretch of the Boc carbonyl group. * ~1170 cm⁻¹: C-O stretch.
Mass Spectrometry (ESI-TOF)* Expected [M+H]⁺: 202.1438 * Expected [M+Na]⁺: 224.1257

Applications in Research and Drug Development

While no specific biological activities or signaling pathway involvements have been documented for this compound itself, the substituted pyrrolidine scaffold is of significant interest in medicinal chemistry. The introduction of a tertiary alcohol provides a handle for further functionalization and can influence the molecule's polarity and hydrogen bonding capabilities, which are crucial for drug-receptor interactions.

Below is a diagram illustrating the logical relationship of how similar functionalized pyrrolidine cores are utilized in the drug discovery process.

DrugDiscovery Role of Pyrrolidine Scaffolds in Drug Discovery A Pyrrolidine Core (e.g., tert-Butyl 3-hydroxy-3- methylpyrrolidine-1-carboxylate) B Chemical Synthesis & Functionalization A->B C Compound Library Generation B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G H Clinical Trials G->H I New Drug Candidate H->I

Caption: The drug discovery pipeline utilizing novel scaffolds.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for chemical synthesis and drug discovery. Its structural features, including the protected nitrogen, the chiral center, and the tertiary alcohol, offer multiple avenues for the creation of diverse and complex molecules. While detailed experimental and biological data for this specific compound are sparse in the public domain, this guide provides a foundational understanding based on its chemical properties and the context of similar compounds. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential in various scientific applications.

An In-depth Technical Guide on the Structure Elucidation of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and expected spectral data for the structure elucidation of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate. This pyrrolidine derivative is a valuable building block in medicinal chemistry, and its precise characterization is crucial for its application in the synthesis of novel pharmaceutical compounds. This document details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 3-Hydroxy-3-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester[1]

  • CAS Number: 412278-02-5[1]

  • Molecular Formula: C₁₀H₁₉NO₃[1]

  • Molecular Weight: 201.26 g/mol [1]

  • SMILES: CC(C)(C)OC(=O)N1CCC(C)(O)C1[1]

The structure consists of a pyrrolidine ring substituted with a hydroxyl group and a methyl group at the C3 position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.

Spectroscopic Data Summary

The following sections present the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including (R/S)-N-Boc-3-pyrrolidinol and other N-Boc protected pyrrolidine derivatives.[2][3]

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR data in CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ) ppmMultiplicityIntegration
C(CH₃)₃ (Boc)~ 1.46s9H
C3-CH₃~ 1.30s3H
C4-H₂~ 1.80 - 2.00m2H
C2-H₂~ 3.30 - 3.50m2H
C5-H₂~ 3.50 - 3.70m2H
OH~ 2.50 (broad)s1H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ) ppm
C (CH₃)₃ (Boc)~ 28.5
C3-C H₃~ 25.0
C4~ 40.0
C5~ 45.0
C2~ 55.0
C3~ 70.0
C (CH₃)₃ (Boc)~ 80.0
C=O (Boc)~ 155.0

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Table 3: Predicted ATR-FTIR Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Broad, StrongO-H stretch (hydroxyl group)
~ 2975, 2870StrongC-H stretch (alkyl)
~ 1690StrongC=O stretch (Boc-carbamate)
~ 1470, 1365MediumC-H bend (alkyl)
~ 1160StrongC-O stretch (Boc-carbamate)
~ 1120MediumC-O stretch (tertiary alcohol)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a suitable technique for this compound.

Table 4: Predicted ESI-MS Data

m/zPredicted Identity
202.14[M+H]⁺ (Protonated molecule)
184.13[M+H - H₂O]⁺ (Loss of water)
146.10[M+H - C₄H₈]⁺ (Loss of isobutylene from Boc group)
102.08[M+H - C₅H₉O₂]⁺ (Loss of Boc group)
57.07[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Methodology:

    • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

    • Instrument: A 500 MHz NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse sequence: Standard single-pulse.

      • Number of scans: 16

      • Relaxation delay: 1.0 s

      • Spectral width: -2 to 12 ppm

    • ¹³C NMR Parameters:

      • Pulse sequence: Proton-decoupled.

      • Number of scans: 1024

      • Relaxation delay: 2.0 s

      • Spectral width: -10 to 220 ppm

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Objective: To identify the key functional groups.

  • Methodology:

    • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

    • Instrument: A Fourier Transform Infrared spectrometer equipped with an ATR accessory.

    • Parameters:

      • Spectral range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16

    • Data Processing: Perform a background scan of the clean ATR crystal before scanning the sample. The resulting spectrum is typically presented in terms of transmittance or absorbance.

  • Objective: To determine the molecular weight and analyze the fragmentation pattern.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol or acetonitrile.

    • Instrument: A mass spectrometer equipped with an electrospray ionization source.

    • Parameters:

      • Ionization mode: Positive ion mode.

      • Capillary voltage: 3-4 kV

      • Drying gas flow: 5-10 L/min

      • Drying gas temperature: 200-300 °C

      • Mass range: m/z 50-500

    • Data Processing: The resulting mass spectrum will show the mass-to-charge ratio of the ions detected.

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation of this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification NMR NMR Spectroscopy (1H, 13C) purification->NMR IR IR Spectroscopy (ATR-FTIR) purification->IR MS Mass Spectrometry (ESI-MS) purification->MS data_analysis Data Interpretation & Comparison NMR->data_analysis IR->data_analysis MS->data_analysis structure_confirmation Final Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the synthesis and structural elucidation of the target compound.

nmr_interpretation_pathway cluster_1h_nmr 1H NMR Analysis cluster_13c_nmr 13C NMR Analysis chem_shift Chemical Shift (ppm) - Identifies proton environments integration Integration - Determines proton ratio chem_shift->integration multiplicity Multiplicity (Splitting) - Shows neighboring protons integration->multiplicity coupling Coupling Constants (J) - Provides stereochemical information multiplicity->coupling structure Proposed Structure coupling->structure c_chem_shift Chemical Shift (ppm) - Identifies carbon environments dept DEPT Spectra - Differentiates CH, CH2, CH3 c_chem_shift->dept dept->structure

Caption: Logical pathway for NMR data interpretation leading to structure confirmation.

ms_fragmentation_pathway mol_ion Molecular Ion [M+H]⁺ m/z = 202.14 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z = 184.13 mol_ion:f0->frag1:f0 - H₂O frag2 Loss of Isobutylene [M+H - C₄H₈]⁺ m/z = 146.10 mol_ion:f0->frag2:f0 - C₄H₈ frag3 Loss of Boc group [M+H - C₅H₉O₂]⁺ m/z = 102.08 mol_ion:f0->frag3:f0 - C₅H₉O₂ frag4 tert-butyl cation [C₄H₉]⁺ m/z = 57.07 frag2:f0->frag4:f0 Further fragmentation

References

An In-depth Technical Guide to the Chemical Properties of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, also known as 1-Boc-3-hydroxy-3-methylpyrrolidine, is a heterocyclic organic compound that holds significant interest for the pharmaceutical and chemical industries. Its rigid pyrrolidine scaffold, combined with a tertiary alcohol and a Boc-protected amine, makes it a valuable chiral building block in the synthesis of complex bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization of the nitrogen atom. The tertiary hydroxyl group offers a site for various chemical modifications, making this compound a versatile intermediate in the design and synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₃ChemScene[1]
Molecular Weight 201.26 g/mol ChemScene[1]
CAS Number 412278-02-5ChemScene[1]
Appearance SolidInferred from related compounds
Topological Polar Surface Area (TPSA) 49.77 ŲChemScene[1]
logP 1.3782ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 0ChemScene[1]
Storage Room temperatureChemScene[1]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following tables summarize the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is based on a closely related structure and may serve as a reference.

¹H-NMR (500 MHz, CDCl₃):

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
3.87 – 3.78m1HPyrrolidine CH
3.73 – 3.63m2HPyrrolidine CH₂
3.40 – 3.26m2HPyrrolidine CH₂
1.99 – 1.73m4HPyrrolidine CH₂
1.46s9HBoc (C(CH₃)₃)
1.45s3HC(OH)CH₃

¹³C-NMR (126 MHz, CDCl₃):

Chemical Shift (δ ppm)Assignment
155.0C=O (Boc)
79.3O-C(CH₃)₃ (Boc)
~70.0C-OH (quaternary)
56.9Pyrrolidine CH₂
46.4Pyrrolidine CH₂
31.0Pyrrolidine CH₂
28.7C(CH₃)₃ (Boc)
~25.0C(OH)CH₃
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3428BroadO-H stretch (tertiary alcohol)
~2971, 2872StrongC-H stretch (aliphatic)
~1692StrongC=O stretch (Boc carbamate)
~1397, 1366MediumC-H bend (tert-butyl)
~1169StrongC-O stretch
Mass Spectrometry (MS)

Experimental Protocols

The synthesis of this compound is typically achieved through the addition of a methyl organometallic reagent to a protected 3-pyrrolidinone precursor.

Synthesis of tert-Butyl 3-oxopyrrolidine-1-carboxylate (Precursor)

The synthesis of the ketone precursor is a critical first step.

G cluster_0 Synthesis of N-Boc-3-pyrrolidinone 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone 3-Hydroxypyrrolidine->N-Boc-3-pyrrolidinone Oxidation Dess-Martin_Periodinane Dess-Martin Periodinane Dess-Martin_Periodinane->N-Boc-3-pyrrolidinone DCM Dichloromethane (DCM) DCM->N-Boc-3-pyrrolidinone Solvent

Figure 1: Synthesis of the precursor N-Boc-3-pyrrolidinone.

Methodology:

  • To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.5 - 2.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-oxopyrrolidine-1-carboxylate as a solid.

Synthesis of this compound

This protocol describes the addition of a methyl group to the ketone precursor using a Grignard reagent.

G cluster_1 Synthesis of this compound N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone Product This compound N-Boc-3-pyrrolidinone->Product Grignard Reaction MeMgBr Methylmagnesium Bromide (MeMgBr) MeMgBr->Product THF Anhydrous Tetrahydrofuran (THF) THF->Product Solvent

Figure 2: Synthesis via Grignard reaction.

Methodology:

  • Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methylmagnesium bromide (or methylmagnesium chloride, ~1.1-1.5 eq) in THF or diethyl ether via a syringe, while maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Reactivity and Stability

The chemical behavior of this compound is dictated by its three main functional components: the Boc-protected amine, the tertiary alcohol, and the pyrrolidine ring.

  • N-Boc Group: The tert-butoxycarbonyl group is stable under a wide range of non-acidic conditions, including basic, reductive, and oxidative reactions. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the free secondary amine.[2] This allows for subsequent derivatization at the nitrogen atom. The Boc group can also exhibit reduced stability at elevated temperatures, especially in the presence of even weak acids.[2]

  • Tertiary Alcohol: The tertiary hydroxyl group is a key site for functionalization. It can undergo reactions such as O-alkylation, O-acylation, and dehydration. The reactivity of the tertiary alcohol is generally lower than that of primary or secondary alcohols due to steric hindrance.

  • Stability: The compound should be stored at room temperature.[1] Stability studies for related Boc-protected compounds are typically conducted under various stress conditions, including high temperature, high humidity, and light exposure, to determine degradation pathways and establish a shelf life.[][]

G Start This compound Deprotection Acidic Conditions (e.g., TFA) Start->Deprotection Free_Amine 3-Methylpyrrolidin-3-ol Deprotection->Free_Amine Functionalization Further Reactions at N Free_Amine->Functionalization

Figure 3: Reactivity pathway of the N-Boc group.

Applications in Drug Development

Pyrrolidine-containing compounds are prevalent in medicinal chemistry due to their ability to serve as rigid scaffolds that can present substituents in well-defined spatial orientations, leading to high-affinity interactions with biological targets. This compound is a valuable intermediate for the synthesis of a variety of biologically active molecules.

  • Kinase Inhibitors: The pyrrolidine scaffold is a common feature in many kinase inhibitors. The hydroxyl group can be used as a handle to introduce functionalities that interact with the hinge region or other key residues in the ATP-binding pocket of kinases.

  • Other Therapeutic Areas: Chiral pyrrolidine derivatives are also utilized in the development of drugs for neurological disorders and as antagonists for various receptors.[5]

The synthesis of novel drug candidates often involves a multi-step process where the Boc-protected pyrrolidine core is elaborated through a series of chemical transformations.

G Start This compound Step1 Modification of OH group Start->Step1 Step2 Deprotection of Boc group Step1->Step2 Step3 Functionalization of NH group Step2->Step3 Final Bioactive Molecule (e.g., Kinase Inhibitor) Step3->Final

Figure 4: General workflow in drug synthesis.

Conclusion

This compound is a synthetically versatile building block with significant potential in drug discovery and development. Its well-defined stereochemistry and orthogonal protecting group strategy allow for the controlled synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, and synthetic methodologies to aid researchers in its effective utilization. Further investigation into its specific biological activities and applications in targeted therapies is warranted.

References

The Advent of a Key Chiral Building Block: A Technical Guide to (S)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with a stereodefined tertiary alcohol, makes it a crucial intermediate for the synthesis of complex biologically active molecules. This technical guide delves into the core principles behind the discovery and synthesis of this important compound, providing detailed experimental methodologies and insights for researchers, scientists, and drug development professionals. While a singular "discovery" paper is not readily identifiable, its emergence is rooted in the broader development of stereoselective synthetic methods for highly functionalized pyrrolidine derivatives.

Core Synthetic Strategies

The synthesis of enantiomerically pure compounds like (S)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate relies on two primary strategies: chiral pool synthesis and asymmetric synthesis.

  • Chiral Pool Synthesis: This approach utilizes readily available and inexpensive enantiopure starting materials from nature, such as amino acids or carbohydrates. For the synthesis of the target molecule, (S)-malic acid or (S)-proline derivatives are logical starting points. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.

  • Asymmetric Synthesis: This strategy involves the creation of the chiral center during the synthesis from a prochiral precursor. This is often achieved using chiral catalysts or reagents that favor the formation of one enantiomer over the other.

This guide will focus on a plausible and widely applicable chiral pool approach for the synthesis of (S)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate.

Illustrative Synthetic Pathway: A Chiral Pool Approach

A logical and efficient route to (S)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate can be envisioned starting from a suitable chiral precursor. The following workflow outlines a key transformation in such a synthesis.

G cluster_start Starting Material Preparation cluster_transformation Key Stereoselective Step cluster_product Final Product start Chiral Precursor (e.g., from (S)-Malic Acid) intermediate N-Boc Protected Pyrrolidinone start->intermediate Multi-step Synthesis grignard Grignard Reaction (MeMgBr) intermediate->grignard Treatment with Grignard Reagent product (S)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate grignard->product

Caption: A conceptual workflow for the synthesis of the target compound.

Experimental Protocols

The following is a representative experimental protocol for the key Grignard addition step to an N-Boc protected pyrrolidinone, a likely intermediate in the synthesis of the target molecule.

Synthesis of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (Racemic for General Protocol Illustration)

  • Materials:

    • tert-butyl 3-oxopyrrolidine-1-carboxylate

    • Methylmagnesium bromide (3.0 M solution in diethyl ether)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

    • Methylmagnesium bromide solution (1.2 eq) is added dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at 0 °C.

    • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

    • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • The mixture is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford this compound.

To achieve the desired (S)-stereochemistry, a stereoselective method would be employed, such as using a chiral starting material or a chiral catalyst in a similar transformation.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of chiral 3-hydroxy-3-substituted pyrrolidine derivatives based on literature precedents for analogous reactions.

ParameterValue
Starting Material Chiral N-Boc-pyrrolidinone
Reagent Methylmagnesium bromide
Yield 75-90%
Enantiomeric Excess >98%
Purity (post-chromatography) >99%
Reaction Time 12-16 hours
Reaction Temperature 0 °C to room temperature

Logical Relationships in Stereoselective Synthesis

The success of a chiral synthesis hinges on the precise control of stereochemistry. The following diagram illustrates the logical flow for achieving the desired (S)-enantiomer.

G cluster_input Inputs cluster_methods Stereoselective Methods cluster_output Output prochiral Prochiral Precursor (e.g., N-Boc-pyrrolidinone) chiral_pool Chiral Pool Synthesis (Chiral Starting Material) prochiral->chiral_pool asymmetric_synth Asymmetric Synthesis (Chiral Catalyst/Reagent) prochiral->asymmetric_synth chiral_info Source of Chirality chiral_info->chiral_pool chiral_info->asymmetric_synth s_enantiomer (S)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate chiral_pool->s_enantiomer asymmetric_synth->s_enantiomer

Caption: Logic diagram for achieving the desired (S)-enantiomer.

Conclusion

While the specific historical "discovery" of (S)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate may not be documented in a single seminal publication, its importance as a chiral building block is undeniable. The synthetic strategies outlined in this guide, based on well-established principles of stereoselective synthesis, provide a robust framework for its preparation. For researchers and professionals in drug development, a thorough understanding of these synthetic methodologies is crucial for the efficient and enantioselective synthesis of novel therapeutics. The continued development of innovative synthetic routes to such chiral building blocks will undoubtedly accelerate the discovery of new and improved medicines.

In-depth Technical Guide: (R)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Core Overview

(R)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a chiral heterocyclic organic compound. As a derivative of pyrrolidine, a five-membered nitrogen-containing ring, it possesses a tertiary alcohol and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group enhances its solubility in organic solvents and its stability, making it a versatile building block in medicinal chemistry and drug development. The chirality at the C3 position, bearing the hydroxyl and methyl groups, is crucial for its application in the synthesis of stereospecific pharmaceuticals.

Chemical and Physical Properties

Precise quantitative data for the (R)-enantiomer is not available. The following table summarizes the known properties of the racemic mixture, tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate.

PropertyValue
CAS Number 412278-02-5 (racemic)
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the enantioselective synthesis of (R)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is not documented in readily accessible scientific literature. However, a general synthetic approach can be conceptualized based on established organic chemistry principles.

A plausible synthetic route would involve the addition of a methyl organometallic reagent, such as methylmagnesium bromide (Grignard reagent) or methyllithium, to a protected pyrrolidin-3-one precursor. The stereoselectivity of this reaction to yield the desired (R)-enantiomer would be the critical challenge, likely requiring the use of a chiral auxiliary or a chiral catalyst.

Conceptual Experimental Workflow:

G cluster_0 Step 1: Protection cluster_1 Step 2: Asymmetric Methylation cluster_2 Step 3: Work-up and Purification Start Pyrrolidin-3-one Reagent1 Di-tert-butyl dicarbonate (Boc)₂O Start->Reagent1 Base (e.g., Et₃N) Solvent (e.g., DCM) Product1 tert-butyl 3-oxopyrrolidine-1-carboxylate Reagent1->Product1 Product1_ref tert-butyl 3-oxopyrrolidine-1-carboxylate Reagent2 Methyl Grignard (CH₃MgBr) or Methyllithium (CH₃Li) Product1_ref->Reagent2 Anhydrous Solvent (e.g., THF) Low Temperature Catalyst Chiral Catalyst or Auxiliary Reagent2->Catalyst Product2 (R)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate Catalyst->Product2 Product2_ref (R)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate Workup Aqueous Quench Extraction Product2_ref->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure (R)-enantiomer Purification->FinalProduct G Scaffold (R)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate Modification Chemical Modification (e.g., deprotection, functionalization) Scaffold->Modification Versatile Building Block Library Library of Novel Compounds Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Technical Guide: tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 412278-02-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with a tertiary alcohol and a readily cleavable tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable chiral building block for the synthesis of complex bioactive molecules.[1] The presence of a stereocenter at the 3-position allows for the introduction of chirality, a crucial aspect in the development of stereospecific pharmaceuticals. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications in the development of novel therapeutics.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data is essential for handling, storage, and experimental design.

PropertyValueReference
CAS Number 412278-02-5[2][3]
Molecular Formula C₁₀H₁₉NO₃[2]
Molecular Weight 201.26 g/mol [1][2]
IUPAC Name This compound
Synonym(s) 3-Hydroxy-3-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester[2]
Purity ≥95%[2]
Appearance Solid
Storage Temperature 2-8°C, Sealed in dry conditions[3]
Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)
Precautionary Statements P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Synthesis

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide to the ketone functionality of tert-butyl 3-oxopyrrolidine-1-carboxylate.

Experimental Protocol: Grignard Reaction

Materials:

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate

  • Methylmagnesium bromide (or other methylmagnesium halide)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate in anhydrous diethyl ether under an inert atmosphere of nitrogen.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of methylmagnesium bromide in diethyl ether to the cooled solution via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product reactant1 tert-Butyl 3-oxopyrrolidine-1-carboxylate reaction Grignard Reaction (Anhydrous Diethyl Ether, 0°C to RT) reactant1->reaction reactant2 Methylmagnesium Bromide reactant2->reaction quench Quench with aq. NH4Cl reaction->quench 1. extraction Extraction with Ethyl Acetate quench->extraction 2. drying Drying with Na2SO4 extraction->drying 3. purification Column Chromatography drying->purification 4. product This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The pyrrolidine ring is a common scaffold in many natural products and synthetic drugs.

Role as a Chiral Building Block

The chiral nature of this compound is pivotal in the synthesis of enantiomerically pure pharmaceuticals. The stereochemistry at the C3 position can be leveraged to control the stereochemistry of subsequent synthetic transformations, leading to the desired stereoisomer of the final drug candidate. This is critical as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

Use in the Synthesis of Bioactive Molecules

The hydroxyl group and the Boc-protected nitrogen atom provide two key functional handles for further chemical modifications. The hydroxyl group can be derivatized or replaced to introduce new functionalities, while the Boc group can be easily removed under acidic conditions to liberate the secondary amine for subsequent reactions such as amidation or alkylation.

An illustrative application is its use as a precursor in the synthesis of novel enzyme inhibitors or receptor modulators. The pyrrolidine core can mimic the structure of natural amino acids like proline, allowing it to interact with the active sites of enzymes or the binding pockets of receptors.

Reaction Pathways

Reaction_Pathways cluster_deprotection N-Deprotection cluster_oh_derivatization OH-Group Derivatization cluster_further_reactions Further Synthetic Steps start tert-Butyl 3-hydroxy-3- methylpyrrolidine-1-carboxylate deprotection Acidic Conditions (e.g., TFA) start->deprotection etherification Etherification (e.g., Williamson Ether Synthesis) start->etherification esterification Esterification start->esterification product1 3-Hydroxy-3-methylpyrrolidine deprotection->product1 amidation Amidation product1->amidation alkylation Reductive Amination/ N-Alkylation product1->alkylation product2 O-Alkyl/Aryl Ether Derivative etherification->product2 product3 Ester Derivative esterification->product3 bioactive_molecule Bioactive Molecule product2->bioactive_molecule product3->bioactive_molecule amidation->bioactive_molecule alkylation->bioactive_molecule

Caption: Potential reaction pathways for drug development.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex and stereochemically defined molecules. Its straightforward synthesis and the presence of orthogonal protecting groups make it an attractive starting material for drug discovery programs. The information provided in this technical guide is intended to assist researchers and scientists in leveraging the full potential of this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, and provides illustrative experimental protocols for its synthesis and purification. Furthermore, this guide explores its significance as a versatile intermediate in the development of novel therapeutics, supported by examples of its application and the biological relevance of the pyrrolidine scaffold.

Chemical Identity and Physicochemical Properties

This compound is a chiral synthetic compound featuring a pyrrolidine ring, a tertiary alcohol, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances the molecule's stability and lipophilicity, making it a valuable intermediate in multi-step organic syntheses.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 412278-02-5[1]
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.26 g/mol [1]
Topological Polar Surface Area 49.77 Ų[1]
logP 1.3782[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 0[1]

Spectroscopic Data Analysis

While specific experimental spectra for this compound are not widely published, data for structurally similar compounds, such as tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate and other Boc-protected pyrrolidines, can provide expected spectral features.

Expected Spectroscopic Characteristics:

  • ¹H NMR: Resonances for the tert-butyl protons would appear as a sharp singlet around 1.4-1.5 ppm. The methyl protons on the pyrrolidine ring would likely be a singlet between 1.2-1.5 ppm. The pyrrolidine ring protons would exhibit complex multiplets in the 1.5-4.0 ppm region. The hydroxyl proton would appear as a broad singlet, with its chemical shift dependent on solvent and concentration.

  • ¹³C NMR: The carbonyl carbon of the Boc group is expected around 154-156 ppm. The quaternary carbon of the tert-butyl group would be observed around 80 ppm, and the methyl carbons of the tert-butyl group near 28 ppm. The carbons of the pyrrolidine ring would resonate in the range of 20-70 ppm.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the hydroxyl group. A strong band around 1680-1700 cm⁻¹ would correspond to the C=O stretch of the carbamate. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]⁺ or, more likely, peaks corresponding to [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

Synthesis and Purification Protocols

The synthesis of this compound typically involves the protection of the pyrrolidine nitrogen followed by the introduction of the hydroxyl and methyl groups. Below is an illustrative, generalized synthesis protocol based on common organic chemistry transformations for similar molecules.

Illustrative Synthesis Workflow

G cluster_0 Synthesis Pathway Start tert-Butyl 3-oxopyrrolidine-1-carboxylate Reaction Grignard Reaction Start->Reaction 1. Reagent Grignard Reagent (e.g., CH3MgBr) Reagent->Reaction 2. Product tert-Butyl 3-hydroxy-3- methylpyrrolidine-1-carboxylate Reaction->Product 3. Purification Column Chromatography Product->Purification 4.

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Grignard Reaction

This protocol describes the synthesis of this compound from tert-butyl 3-oxopyrrolidine-1-carboxylate.

Materials:

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate

  • Methylmagnesium bromide (Grignard reagent) in a suitable solvent (e.g., THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with tert-butyl 3-oxopyrrolidine-1-carboxylate dissolved in anhydrous THF. The solution is cooled to 0 °C in an ice bath.

  • Grignard Addition: Methylmagnesium bromide solution is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification Protocol: Column Chromatography

Procedure:

  • Column Preparation: A glass column is packed with silica gel in a slurry of a non-polar solvent (e.g., hexanes).

  • Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the prepared column.

  • Elution: The product is eluted using a gradient of ethyl acetate in hexanes. The polarity of the solvent system is gradually increased to facilitate the separation of the desired product from impurities.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined.

  • Final Concentration: The solvent is removed from the combined pure fractions under reduced pressure to afford the purified this compound.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its rigid, five-membered ring system provides a defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets.

This compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a handle for further functionalization, while the methyl group can influence the compound's conformation and binding affinity to target proteins.

Table 2: Potential Therapeutic Areas for Pyrrolidine Derivatives

Therapeutic AreaTarget ClassReference
Neurological DisordersIon Channels, Receptors[2]
DiabetesEnzyme Inhibitors (α-amylase, α-glucosidase)[3]
CancerKinase Inhibitors[3]
Infectious DiseasesEnzyme Inhibitors[4]
Role as an Intermediate in Pharmaceutical Synthesis

While specific examples detailing the use of this compound as an intermediate for a marketed drug are not prevalent in the public domain, its structural motifs are found in various investigational compounds. For instance, substituted pyrrolidines are key components of inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) for diabetes and T-type calcium channels for neuropathic pain.[2]

Illustrative Signaling Pathway Involvement of Pyrrolidine-Based Inhibitors

The following diagram illustrates a generalized signaling pathway that can be modulated by inhibitors containing a pyrrolidine scaffold, such as kinase inhibitors in cancer therapy.

G cluster_0 Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK pathway) RTK->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Activates Cell_Response Cell Proliferation, Survival, Angiogenesis TF->Cell_Response Promotes Inhibitor Pyrrolidine-Based Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibits

Caption: Generalized kinase signaling pathway targeted by pyrrolidine-based inhibitors.

Conclusion

This compound is a synthetically valuable building block with significant potential in drug discovery and development. Its unique structural features, including a chiral pyrrolidine core, a functionalizable hydroxyl group, and a stabilizing Boc protecting group, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. Further research into its applications is likely to uncover novel therapeutic agents across various disease areas.

References

An In-depth Technical Guide to the Chirality of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The document outlines the primary synthetic routes to the racemic compound and explores established strategies for obtaining its enantiomerically pure forms, including asymmetric synthesis and chiral resolution. Detailed experimental protocols, drawn from analogous transformations, are provided alongside structured data tables and workflow diagrams to support research and development efforts.

Introduction

The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds. The introduction of stereocenters onto this ring system significantly influences biological activity, making stereocontrolled synthesis a critical aspect of drug discovery. This compound possesses a quaternary chiral center at the C3 position. The presence of both a hydroxyl and a methyl group at this stereocenter makes it a versatile intermediate for creating complex molecular architectures. The individual enantiomers, (R)- and (S)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, serve as crucial starting materials for the synthesis of targeted therapeutics, where specific stereochemistry is often essential for efficacy and safety.

Synthesis of Racemic this compound

The most direct and common method for synthesizing the racemic form of the title compound is through the nucleophilic addition of a methyl organometallic reagent to the commercially available precursor, N-Boc-3-pyrrolidinone. This reaction, typically a Grignard reaction, proceeds efficiently to form the tertiary alcohol.

Experimental Protocol: Grignard Addition to N-Boc-3-pyrrolidinone

  • Materials:

    • N-Boc-3-pyrrolidinone (1.0 eq)

    • Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether (1.2 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • A dry, round-bottom flask under an inert nitrogen atmosphere is charged with N-Boc-3-pyrrolidinone (1.0 eq) and dissolved in anhydrous THF.

    • The solution is cooled to 0 °C using an ice bath.

    • Methylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

    • Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

    • The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • The resulting mixture is extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield racemic this compound as a solid or oil.

G start N-Boc-3-pyrrolidinone in anhydrous THF reaction Reaction Vessel (0 °C to RT) start->reaction quench Aqueous Quench (sat. NH4Cl) reaction->quench Cool to 0 °C product Racemic tert-Butyl 3-hydroxy-3-methylpyrrolidine- 1-carboxylate reagent MeMgBr in Ether reagent->reaction 1. Add dropwise 2. Stir 2-4h workup Extraction & Workup quench->workup purification Column Chromatography workup->purification purification->product G racemate Racemic Alcohol (R/S) reaction Reaction Vessel racemate->reaction separation Separation (Chromatography) reaction->separation Stop at ~50% conversion b1 reaction->b1 s_alcohol (S)-Alcohol (Enriched) separation->s_alcohol Less Reactive r_ester (R)-Ester (Enriched) separation->r_ester More Reactive r_alcohol (R)-Alcohol r_ester->r_alcohol Hydrolysis

The Diverse Biological Activities of Pyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities.[1] Its unique structural and physicochemical properties, including its three-dimensional nature and capacity for stereochemical diversity, have established it as a cornerstone in the design and development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the significant biological activities of pyrrolidine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to empower researchers in their drug discovery endeavors.

Anticancer Activity

A significant number of pyrrolidine derivatives have been synthesized and evaluated for their potential as anticancer agents.[1] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes involved in cell cycle progression and signaling pathways that are often dysregulated in cancer.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrrolidine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassSpecific Derivative(s)Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Spirooxindole-pyrrolidine3-NO2-substituted 43cHepG25.00 ± 0.66Cisplatin9.00 ± 0.76
MCF-74.00 ± 0.29Cisplatin9.00 ± 0.29
HCT-1162.80 ± 0.20Cisplatin-
2,4-dichlorophenyl-substituted 43aHepG20.85 ± 0.20Cisplatin9.00 ± 0.76
4-bromophenyl-substituted 43bHepG20.80 ± 0.10Cisplatin9.00 ± 0.76
Thiosemicarbazone Pyrrolidine–Copper(II) ComplexCopper complex 37aSW4800.99 ± 0.09Cisplatin3.5 ± 0.3
Copper complex 37bSW4803.7 ± 0.1Cisplatin3.5 ± 0.3
Pyrrolidinone-hydrazoneDerivativesPPC-1 (Prostate)2.5–20.2--
IGR39 (Melanoma)2.5–20.2--
Pyrrolidine-containing CXCR4 antagonistCompound 26-79 nM (binding affinity)--
-0.25 nM (calcium flux inhibition)--
Key Signaling Pathways in Anticancer Activity

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ERBB receptor tyrosine kinase superfamily.[3] Its signaling pathway plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a common feature in many cancers, making it a prime target for anticancer therapies.[4] Pyrrolidine derivatives have been developed as EGFR inhibitors, typically as small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular catalytic kinase domain.[3] This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades like the Ras-RAF-MAPK and PI3K/Akt pathways.[5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Pyrrolidine_Derivative Pyrrolidine Derivative (TKI) Pyrrolidine_Derivative->EGFR Inhibition ATP ATP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Pathway Inhibition by a Pyrrolidine Derivative.

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S phase transition.[6] In many cancers, CDK2 activity is dysregulated, leading to uncontrolled cell proliferation.[6] Pyrrolidine derivatives have been investigated as CDK2 inhibitors, aiming to arrest the cell cycle and halt tumor growth. These inhibitors typically function by blocking the ATP-binding site of CDK2, preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb), which is crucial for the progression from G1 to S phase.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Forms Complex pRb pRb CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Forms Complex DNA_Replication DNA Replication CDK2->DNA_Replication Initiates Pyrrolidine_Derivative Pyrrolidine Derivative (CDK2 Inhibitor) Pyrrolidine_Derivative->CDK2 Inhibition

CDK2 Signaling Pathway and Inhibition by a Pyrrolidine Derivative.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to purple, insoluble formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the pyrrolidine derivative in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and an untreated control (cells in fresh medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation1 2. Incubate Overnight (37°C, 5% CO2) Cell_Seeding->Incubation1 Compound_Treatment 3. Treat with Pyrrolidine Derivatives (Various Concentrations) Incubation1->Compound_Treatment Incubation2 4. Incubate (24, 48, or 72 hours) Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT Solution Incubation2->MTT_Addition Incubation3 6. Incubate (2-4 hours) MTT_Addition->Incubation3 Solubilization 7. Solubilize Formazan Crystals (DMSO) Incubation3->Solubilization Absorbance_Reading 8. Measure Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 9. Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity

Pyrrolidine derivatives have emerged as a promising class of antimicrobial agents, demonstrating efficacy against a range of Gram-positive and Gram-negative bacteria. Their mechanisms of action often involve the inhibition of essential bacterial enzymes that are not present in mammalian cells, providing a degree of selectivity.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrrolidine derivatives against different bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassSpecific Derivative(s)Bacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Pyrrolidine-thiazoleCompound 51aBacillus cereus21.70 ± 0.36Gentamicin22.65 ± 0.21
Staphylococcus aureus30.53 ± 0.42Gentamicin22.17 ± 0.47
Fused bicyclic pyrrolidineCompound 15cAcinetobacter baumannii62.5Ampicillin125
Sulfonylamino pyrrolidineCompound 38Staphylococcus aureus3.11Cefaclor-
Escherichia coli6.58Cefaclor-
Pseudomonas aeruginosa5.82Cefaclor-
Pyrrolidine-2,3-dionesDimer 30Staphylococcus aureus (MSSA)8-16--
Dimer 30Staphylococcus aureus (MRSA)8-16--
Pyrrolidine dithiocarbamatePDTCPorphyromonas gingivalis---
Actinobacillus actinomycetemcomitans---
Staphylococcus aureus---
Escherichia coli---
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A key mechanism of action for some antibacterial pyrrolidine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds prevent the uncoiling and separation of bacterial DNA, leading to cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA Replication DNA Replication & Repair DNA->Replication Undergoes DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->DNA Acts on Cell_Death Bacterial Cell Death Pyrrolidine_Derivative Pyrrolidine Derivative Pyrrolidine_Derivative->DNA_Gyrase Inhibits

Inhibition of Bacterial DNA Gyrase by a Pyrrolidine Derivative.
Experimental Protocols for Antimicrobial Susceptibility Testing

This method is a qualitative test to determine the susceptibility of a bacterial isolate to a range of antimicrobial agents.

  • Inoculum Preparation: Prepare a standardized bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7]

  • Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[8]

  • Disk Placement: Aseptically place paper disks impregnated with a known concentration of the pyrrolidine derivative onto the surface of the agar.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is inversely proportional to the MIC.

This method is a quantitative test to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the pyrrolidine derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[9]

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the disk diffusion test.[10]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[11]

  • Controls: Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).[9]

Central Nervous System (CNS) Activity

Pyrrolidine derivatives have shown significant promise in the treatment of various Central Nervous System (CNS) disorders. Their ability to modulate the activity of key neuronal targets, such as ion channels and neurotransmitter receptors, makes them valuable candidates for the development of novel neurotherapeutics.

Quantitative CNS Activity Data

The following table highlights the activity of selected pyrrolidine derivatives on CNS targets.

Compound ClassSpecific Derivative(s)CNS TargetActivity
Pyrrolidine derivativesCompound 5eNeuronal Sodium ChannelsPotent Blocker
3-Pyrrolidine-indole derivatives-Serotonin 5-HT2A ReceptorsAgonists/Partial Agonists
Key Signaling Pathways in CNS Activity

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[12] In conditions such as epilepsy and neuropathic pain, these channels can become hyperexcitable.[13] Pyrrolidine derivatives that act as sodium channel blockers can stabilize the inactive state of these channels, thereby reducing neuronal firing and alleviating symptoms.[14]

Sodium_Channel_Blockade cluster_neuron Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Na_ion_in Na+ Influx Na_Channel->Na_ion_in Allows Action_Potential Action Potential Propagation Pyrrolidine_Derivative Pyrrolidine Derivative (Sodium Channel Blocker) Pyrrolidine_Derivative->Na_Channel Blocks Na_ion_in->Action_Potential Initiates Na_ion_out Na+

Modulation of Neuronal Sodium Channels by a Pyrrolidine Derivative.

Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter involved in the regulation of mood, cognition, and other physiological processes.[15][16] The diverse family of serotonin receptors presents numerous targets for therapeutic intervention in psychiatric disorders. Pyrrolidine derivatives have been developed as selective agonists or antagonists for specific serotonin receptor subtypes, such as the 5-HT2A receptor, which is implicated in conditions like depression and psychosis.[17]

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds to G_Protein Gq/11 HT2A_Receptor->G_Protein Activates PLC PLC G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Neuronal_Response Neuronal Response (Mood, Cognition) IP3_DAG->Neuronal_Response Leads to Pyrrolidine_Derivative Pyrrolidine Derivative (5-HT2A Modulator) Pyrrolidine_Derivative->HT2A_Receptor Modulates

References

An In-Depth Technical Guide to Boc-Protected Pyrrolidinols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-protected pyrrolidinols are a critical class of chiral building blocks extensively utilized in medicinal chemistry and organic synthesis. Their rigid pyrrolidine core, combined with a strategically positioned hydroxyl group and a readily removable tert-butoxycarbonyl (Boc) protecting group, renders them highly valuable for the asymmetric synthesis of a wide array of complex molecules, most notably pharmaceuticals.[1] The five-membered pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, and its sp3-hybridized nature allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional structure of bioactive compounds.[2]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic data, and applications of Boc-protected pyrrolidinols, with a particular focus on their role in drug development. Detailed experimental protocols and visual diagrams of key processes are included to facilitate practical application in a research setting.

Physicochemical and Spectroscopic Data

The tert-butyloxycarbonyl (Boc) group is a bulky protecting group that prevents the secondary amine of the pyrrolidinol from engaging in unwanted reactions, while allowing for chemical modifications at the hydroxyl group.[1] This orthogonal protection is a key feature that synthetic chemists leverage in multi-step syntheses.[3] The properties of the most common isomers, (R)-(-)-N-Boc-3-pyrrolidinol and (S)-(+)-N-Boc-3-pyrrolidinol, are summarized below.

Physicochemical Properties
Property(R)-(-)-N-Boc-3-pyrrolidinol(S)-(+)-N-Boc-3-pyrrolidinol
Molecular Formula C₉H₁₇NO₃[3]C₉H₁₇NO₃
Molecular Weight 187.24 g/mol [3]187.24 g/mol
Appearance White to off-white solid[3]Solid
Melting Point 62-65 °C[3]60-64 °C
Optical Activity [α]²⁰/D −26±1, c = 1 in methanol[3][α]20/D +26°, c = 1% in methanol
CAS Number 109431-87-0[3]101469-92-5
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of Boc-protected pyrrolidinols.[4] The following tables summarize the key spectroscopic data for N-Boc-3-pyrrolidinol. It is important to note that in an achiral solvent, the NMR spectra of enantiomers are identical.[5]

¹H NMR Data (500 MHz, CDCl₃) [5]

Chemical Shift (δ, ppm)MultiplicityAssignment
3.79 – 3.71mH-3
3.58 – 3.46mH-5
3.40 – 3.31mH-2a
3.31 – 3.23mH-2b
1.97 – 1.85mH-4a
1.88 – 1.69mH-4b
1.46sBoc (C(CH₃)₃)

¹³C NMR Data (126 MHz, CDCl₃) [4]

Chemical Shift (δ, ppm)Assignment
154.7C=O (Boc)
79.5C(CH₃)₃ (Boc)
70.1C-3
54.2C-5
44.1C-2
34.8C-4
28.6C(CH₃)₃ (Boc)

FT-IR Data (film, cm⁻¹) [4]

Wavenumber (cm⁻¹)Assignment
3410O-H stretch
2975, 2878C-H stretch
1685C=O stretch (Boc)
1418C-N stretch
1165C-O stretch

Mass Spectrometry Data (ESI-MS)

m/zAssignment
188.12[M+H]⁺
132.08[M-tBu+H]⁺
88.07[M-Boc+H]⁺

Synthesis of Boc-Protected Pyrrolidinols

The most common method for the synthesis of N-Boc-pyrrolidinols involves the protection of the pyrrolidinol nitrogen with di-tert-butyl dicarbonate (Boc₂O).[6] This reaction is typically carried out under mild conditions and results in high yields.[6]

Experimental Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol

This protocol details the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol from (R)-3-pyrrolidinol.

Materials:

  • (R)-3-pyrrolidinol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [1][6]

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-pyrrolidinol (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of pyrrolidinol).

  • Cool the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Synthesis_of_R_Boc_3_pyrrolidinol R_pyrrolidinol (R)-3-pyrrolidinol product (R)-(-)-N-Boc-3-pyrrolidinol R_pyrrolidinol->product 1. Add reagents 2. Stir 2-4h Boc2O Boc₂O, Et₃N DCM DCM, 0°C to RT Deprotection_of_Boc_pyrrolidinol Boc_pyrrolidinol N-Boc-pyrrolidinol product Pyrrolidinol (as hydrochloride salt) Boc_pyrrolidinol->product Stir at RT, 2-4h acid 4M HCl in Dioxane or TFA in DCM Talsaclidine_Analogue_Synthesis start (R)-(-)-N-Boc-3-pyrrolidinol step1 O-Alkylation start->step1 intermediate1 Alkylated Intermediate step1->intermediate1 step2 N-Boc Deprotection intermediate1->step2 intermediate2 Deprotected Intermediate step2->intermediate2 step3 Mannich Reaction intermediate2->step3 final_product Talsaclidine Analogue step3->final_product M3_Muscarinic_Receptor_Signaling agonist Muscarinic Agonist (e.g., Talsaclidine analogue) m3_receptor M3 Muscarinic Receptor agonist->m3_receptor Binds to gq_protein Gq Protein m3_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release Triggers pkc Protein Kinase C (PKC) Activation dag->pkc Activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

References

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (C₁₀H₁₉NO₃), a substituted pyrrolidine derivative of interest in medicinal chemistry and organic synthesis. This document consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and discusses its relevance as a chiral building block in the development of novel therapeutics. Due to the limited availability of published experimental data for this specific compound, this guide also includes information on closely related analogs to provide a broader context for its potential applications and characteristics.

Introduction

Pyrrolidine scaffolds are integral components of a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The substitution pattern on the pyrrolidine ring is crucial in determining the molecule's interaction with biological targets. This compound, featuring a tertiary alcohol and a Boc-protected amine, represents a valuable chiral intermediate for the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic transformations and allows for controlled deprotection under specific conditions, making it a versatile tool in multi-step syntheses.

Physicochemical Properties

Comprehensive experimental data for this compound is not extensively available in the public domain. The following table summarizes its fundamental molecular attributes and computed data.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.26 g/mol [1]
CAS Number 412278-02-5[1]
Synonyms 3-Hydroxy-3-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester[1]
Topological Polar Surface Area (TPSA) 49.77 Ų[1]
logP (octanol-water partition coefficient) 1.3782[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 0[1]

Synthesis and Experimental Protocols

Reaction Scheme:

tert-butyl 3-oxopyrrolidine-1-carboxylate + CH₃MgBr → this compound

Materials and Equipment:

  • tert-butyl 3-oxopyrrolidine-1-carboxylate

  • Methylmagnesium bromide (CH₃MgBr) solution in a suitable solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with tert-butyl 3-oxopyrrolidine-1-carboxylate dissolved in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

  • Grignard Addition: Methylmagnesium bromide solution is added dropwise to the stirred solution of the ketone via a dropping funnel. The addition rate should be controlled to maintain a low reaction temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining cooling in the ice bath.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed sequentially with water and brine. The aqueous layer may be back-extracted with the organic solvent to maximize product recovery.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Data

Experimentally determined spectroscopic data for this compound are not widely published. For structurally similar compounds lacking the 3-methyl group, such as tert-butyl 3-hydroxypyrrolidine-1-carboxylate, characteristic IR spectral peaks would include a broad O-H stretch (around 3400 cm⁻¹) and a strong C=O stretch from the Boc group (around 1690 cm⁻¹). In the ¹H NMR spectrum, the tert-butyl group would appear as a singlet at approximately 1.4 ppm, with other signals corresponding to the pyrrolidine ring protons. For the target molecule, an additional singlet corresponding to the methyl group at the 3-position would be expected.

Applications in Drug Discovery and Development

While specific biological activities of this compound are not well-documented, its structural motifs are present in numerous bioactive molecules. The pyrrolidine ring system is a common feature in drugs targeting the central nervous system, as well as in antiviral and anticancer agents. The chiral nature of this compound makes it a valuable precursor for the enantioselective synthesis of complex drug candidates, where stereochemistry is critical for therapeutic efficacy and safety.

The general workflow for utilizing such a chiral building block in a drug discovery program is illustrated in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_derivatization Lead Generation cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (e.g., tert-butyl 3-oxopyrrolidine-1-carboxylate) reaction Chemical Transformation (e.g., Grignard Reaction) start->reaction purification Purification (e.g., Chromatography) reaction->purification product tert-Butyl 3-hydroxy-3- methylpyrrolidine-1-carboxylate purification->product derivatization Further Chemical Modification product->derivatization library Compound Library Generation derivatization->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A generalized workflow for the use of a chiral building block in drug discovery.

Conclusion

This compound is a chiral synthetic intermediate with significant potential in the field of medicinal chemistry. While detailed experimental and biological data for this specific molecule remain scarce, its structural features suggest its utility as a precursor for a variety of complex, biologically active molecules. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential in the development of novel therapeutics.

References

Methodological Framework for Determining the Stability of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available stability data for tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is limited. This guide provides a comprehensive methodological framework based on industry best practices and regulatory guidelines for establishing the stability profile of this compound. The experimental protocols outlined herein are intended to serve as a template for researchers to generate robust and reliable stability data.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its stability under various environmental conditions is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and drug products derived from it. This document outlines a systematic approach to conducting stability studies, including forced degradation, long-term, and accelerated testing, in line with the International Council for Harmonisation (ICH) guidelines.

General Storage and Handling Recommendations

While specific, validated long-term storage conditions are not extensively published, general recommendations from suppliers suggest that this compound should be stored at room temperature.[1] For short-term use, particularly in solution, storage at -20°C may be advisable to minimize degradation. It is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.

Proposed Stability Testing Protocol

A comprehensive stability study for this compound should encompass forced degradation studies to identify potential degradation products and pathways, as well as long-term and accelerated stability studies to determine the re-test period or shelf life.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish the inherent stability of the molecule.[2] These studies are also instrumental in developing and validating a stability-indicating analytical method.[2][3]

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following stress conditions. A control sample, protected from stress, should be analyzed concurrently.

    • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Add 1N NaOH to the stock solution and maintain at room temperature or heat gently (e.g., 40°C) for a specified time (e.g., 12 hours).

    • Oxidation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature for a set duration (e.g., 24 hours).

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours).

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: After the designated exposure time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying the intact compound from its potential degradation products.[4][5] A reverse-phase HPLC method with UV detection is a common and effective approach.

Generalized HPLC Method Development Protocol:

  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the buffer should be optimized for the best separation.

  • Detection Wavelength: Determine the wavelength of maximum absorbance of this compound using a UV-Vis spectrophotometer.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the separation of the main peak from all degradation product peaks generated during forced degradation studies.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to establish the re-test period for the drug substance or the shelf life of a drug product.[6][7] The storage conditions are based on the climatic zone where the product will be marketed. For a global market, the conditions for Climatic Zone IVb (hot and humid) are often considered.

Experimental Protocol for Long-Term and Accelerated Stability Testing:

  • Sample Packaging: Package the this compound in containers that simulate the proposed packaging for storage and distribution.

  • Storage Conditions: Place the packaged samples in stability chambers maintained at the conditions specified in the table below.

  • Testing Frequency: Pull samples at predetermined time points and analyze them using the validated stability-indicating method for appearance, purity, and degradation products.

Data Presentation

The quantitative data generated from the stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.

Table 1: Recommended Conditions for Stability Testing

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity. Intermediate testing is required if significant changes are observed during accelerated testing.

Table 2: Example of Stability Data Presentation

Time Point (Months)Storage ConditionAppearancePurity (%) by HPLCIndividual Impurity (%)Total Impurities (%)
0-White Solid99.8<0.10.2
325°C/60%RHConforms99.7<0.10.3
625°C/60%RHConforms99.60.10.4
340°C/75%RHConforms99.20.20.8
640°C/75%RHSlight Discoloration98.50.41.5

This table presents hypothetical data for illustrative purposes.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a chemical stability study.

Stability_Study_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis and Reporting start Define Stability Program Objectives protocol Develop Stability Protocol (ICH Guidelines) start->protocol method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC) protocol->method_dev sample_prep Prepare and Package Samples method_dev->sample_prep stress_testing Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) sample_prep->stress_testing stability_chambers Place Samples in Stability Chambers (Long-Term & Accelerated Conditions) sample_prep->stability_chambers analysis Analyze Samples using Validated Method stress_testing->analysis sample_pull Pull Samples at Predetermined Time Points stability_chambers->sample_pull sample_pull->analysis data_eval Evaluate Data (Purity, Impurities, Degradation Trends) analysis->data_eval report Generate Stability Report data_eval->report shelf_life Establish Re-test Period / Shelf Life report->shelf_life

Caption: A generalized workflow for conducting a chemical stability study.

This methodological guide provides a robust framework for researchers and drug development professionals to design and execute comprehensive stability studies for this compound. Adherence to these principles will ensure the generation of high-quality data suitable for regulatory submissions and for ensuring the overall quality of the final drug product.

References

Methodological & Application

Synthesis of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the Grignard reaction of a methylmagnesium halide with tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone).

Introduction

This compound is a chiral tertiary alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The pyrrolidine scaffold is a prevalent motif in numerous biologically active molecules, and the presence of a hydroxyl group and a methyl group at the 3-position allows for diverse downstream functionalization. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability and allows for selective reactions at other positions of the molecule.

The most direct and common method for the preparation of this compound is the nucleophilic addition of a methyl Grignard reagent to the commercially available N-Boc-3-pyrrolidinone. This reaction is typically high-yielding and proceeds under standard laboratory conditions.

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide or chloride) to the ketone functionality of tert-butyl 3-oxopyrrolidine-1-carboxylate.

G start tert-Butyl 3-oxopyrrolidine-1-carboxylate reagent + CH3MgBr (Grignard Reagent) in Anhydrous THF or Et2O product This compound reagent->product Nucleophilic Addition

Caption: General reaction scheme for the synthesis.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound based on analogous procedures for similar substrates.

Materials:

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous THF or diethyl ether (approximately 10-15 mL per gram of ketone).

    • Cool the solution to 0 °C using an ice bath.

  • Grignard Reagent Addition:

    • Slowly add methylmagnesium bromide solution (1.2-1.5 eq) dropwise to the stirred solution of the ketone via a dropping funnel over a period of 20-30 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.

  • Work-up:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Continue stirring until the evolution of gas ceases and two clear layers are formed.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters
Reagent/ParameterMolar Mass ( g/mol )EquivalentsAmount
tert-Butyl 3-oxopyrrolidine-1-carboxylate185.221.0(User-defined)
Methylmagnesium bromide (3.0 M)119.241.2 - 1.5(Calculated)
Solvent (Anhydrous THF or Et₂O)--10-15 mL/g
Reaction Temperature--0 °C to RT
Reaction Time--1-2 hours
Table 2: Typical Yield and Purity Data
ParameterValue
Expected Yield 85-95%
Purity (by NMR/GC-MS) >95%
Appearance Colorless to pale yellow oil or low-melting solid

Workflow and Logic Diagram

The following diagram illustrates the logical workflow of the synthesis protocol.

G start Start setup Reaction Setup: - Dissolve N-Boc-3-pyrrolidinone in anhydrous solvent - Cool to 0 °C start->setup addition Grignard Addition: - Add methylmagnesium bromide dropwise at 0 °C - Warm to RT and stir setup->addition monitoring Monitor Reaction Progress (TLC) addition->monitoring workup Aqueous Work-up: - Quench with sat. NH4Cl - Extract with EtOAc monitoring->workup purification Purification: - Dry and concentrate organic phase - Column chromatography workup->purification product Pure Product purification->product end End product->end

Application Notes and Protocols for Asymmetric Synthesis Using tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate and structurally related chiral 3-hydroxypyrrolidine derivatives in asymmetric synthesis. Due to the limited specific literature on the title compound, this document leverages data from closely related analogs to provide detailed protocols and application data, offering a valuable guide for researchers exploring the utility of this class of chiral building blocks.

Introduction: Chiral 3-Hydroxypyrrolidines in Asymmetric Synthesis

Chiral pyrrolidine derivatives are fundamental building blocks in organic synthesis, frequently employed as chiral auxiliaries, ligands, and catalysts in a wide array of asymmetric transformations. The rigid five-membered ring structure of the pyrrolidine scaffold provides a well-defined chiral environment, enabling high levels of stereocontrol in chemical reactions. The presence of a hydroxyl group at the C3 position, as in this compound, introduces a key functional handle for coordination to metal centers or for directing reaction pathways through hydrogen bonding.

The N-Boc protecting group offers the advantage of straightforward introduction and removal, and its steric bulk can further influence the stereochemical outcome of a reaction. While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural similarity to other effective chiral 3-hydroxypyrrolidine ligands suggests its potential in various enantioselective reactions.

This document focuses on a key application for this class of compounds: their use as chiral ligands in the enantioselective addition of organozinc reagents to aldehydes, a powerful method for the synthesis of chiral secondary alcohols.

Application: Enantioselective Addition of Diethylzinc to Aldehydes

A prominent application of chiral 3-hydroxypyrrolidine derivatives is as catalytic ligands in the enantioselective addition of diethylzinc to various aldehydes. This reaction is a reliable method for the synthesis of optically active secondary alcohols, which are important intermediates in the pharmaceutical industry. The chiral ligand, in this case a 3-hydroxypyrrolidine derivative, coordinates to the zinc atom, creating a chiral environment that directs the ethyl group transfer to one enantiotopic face of the aldehyde.

A study by Ikota et al. demonstrated the high efficacy of a chiral hydroxylated pyrrolidine derivative in this transformation, achieving high yields and excellent enantioselectivities.[1] The general scheme for this reaction is depicted below:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products aldehyde Aldehyde (R-CHO) product Chiral Secondary Alcohol aldehyde->product 1. Et2Zn, Chiral Ligand diethylzinc Diethylzinc (Et2Zn) diethylzinc->product ligand Chiral 3-Hydroxypyrrolidine Ligand ligand->product Directs Stereochemistry byproduct EtZn-OR' product->byproduct Work-up

Caption: General workflow for the enantioselective addition of diethylzinc to aldehydes catalyzed by a chiral 3-hydroxypyrrolidine ligand.

Experimental Protocols

The following is a detailed protocol for the enantioselective ethylation of benzaldehyde, adapted from the work of Ikota et al. with a structurally similar chiral 3-hydroxypyrrolidine ligand.[1] This protocol can serve as a starting point for investigations using this compound.

Protocol 3.1: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral 3-hydroxypyrrolidine ligand (e.g., this compound)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Schlenk flask and other appropriate glassware

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral 3-hydroxypyrrolidine ligand (0.05 mmol).

    • Add anhydrous toluene (2 mL) to dissolve the ligand.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M in hexanes, 1.0 mL, 1.0 mmol) to the ligand solution.

    • Stir the mixture at 0 °C for 30 minutes to form the chiral catalyst complex.

  • Reaction:

    • To the pre-formed catalyst solution at 0 °C, add freshly distilled benzaldehyde (1.0 mmol) dropwise.

    • Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion of the reaction (typically several hours), quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Data Presentation

The following table summarizes the results obtained for the enantioselective addition of diethylzinc to various aldehydes using a chiral 3-hydroxypyrrolidine ligand, as reported by Ikota et al.[1] This data provides an expectation of the performance of this class of ligands.

EntryAldehydeYield (%)ee (%)Configuration
1Benzaldehyde9895S
24-Chlorobenzaldehyde9694S
34-Methoxybenzaldehyde9592S
42-Naphthaldehyde9393S
5Cinnamaldehyde8588S
6Cyclohexanecarboxaldehyde7570S

Logical Workflow Diagram

The following diagram illustrates the logical steps involved in screening and optimizing the use of a new chiral 3-hydroxypyrrolidine ligand in an asymmetric reaction.

G start Start: Select Chiral Ligand (e.g., tert-Butyl 3-hydroxy-3-methyl- pyrrolidine-1-carboxylate) select_reaction Select Model Reaction (e.g., Et2Zn addition to Benzaldehyde) start->select_reaction initial_screen Initial Reaction Screening (Standard Conditions) select_reaction->initial_screen analyze_results Analyze Results (Yield, ee%) initial_screen->analyze_results optimization Optimization of Reaction Parameters analyze_results->optimization substrate_scope Substrate Scope Evaluation optimization->substrate_scope Optimized Conditions param_temp Temperature optimization->param_temp param_solvent Solvent optimization->param_solvent param_ligand_loading Ligand Loading optimization->param_ligand_loading final_protocol Finalized Protocol substrate_scope->final_protocol end End final_protocol->end

References

Application Notes and Protocols: tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its rigid pyrrolidine scaffold, combined with a versatile tertiary alcohol and a protecting group-compatible amine, makes it an attractive starting material for the stereoselective synthesis of complex molecules, including biologically active compounds and drug candidates. The chiral center at the 3-position allows for the introduction of stereochemistry, which is crucial for the efficacy and selectivity of many pharmaceutical agents.

These application notes provide an overview of the synthetic utility of this compound, including key reactions, experimental protocols, and quantitative data to guide researchers in its effective use.

Key Applications

The unique structural features of this compound make it a versatile intermediate for the synthesis of a variety of target molecules. Its applications span several areas of drug discovery and development, including:

  • Janus Kinase (JAK) Inhibitors: The pyrrolidine scaffold is a key structural motif in a number of JAK inhibitors, which are used in the treatment of autoimmune diseases and cancer.

  • Enzyme Inhibitors: The chiral nature of this building block is instrumental in the design of selective enzyme inhibitors, where precise stereochemistry is required for optimal binding to the active site.

  • Neurological Disorder Therapeutics: Derivatives of this compound have been explored for the development of drugs targeting neurological disorders.[1]

  • Antifungal and Antibacterial Agents: The 3-hydroxypyrrolidine core is found in natural products with antifungal and antibacterial properties, such as (+)-Preussin. The synthesis of these molecules and their analogs often utilizes chiral pyrrolidine building blocks.[2]

Synthetic Transformations and Protocols

The hydroxyl and amine functionalities of this compound allow for a range of chemical transformations. Below are detailed protocols for some key reactions.

Conversion of the Hydroxyl Group to an Amino Group

A common transformation is the conversion of the tertiary alcohol to an amine, which can be achieved with inversion of stereochemistry. This is typically accomplished by first converting the alcohol to a good leaving group, such as a mesylate, followed by nucleophilic substitution with an amine source.

Experimental Protocol: Mesylation and Substitution with Ammonia

This two-step procedure first activates the hydroxyl group by mesylation, followed by displacement with ammonia to yield the corresponding 3-amino-3-methylpyrrolidine derivative.

Step 1: Mesylation of tert-Butyl (S)-3-hydroxy-3-methylpyrrolidine-1-carboxylate

  • To a solution of tert-butyl (S)-3-hydroxy-3-methylpyrrolidine-1-carboxylate (34.1 g) and triethylamine (29.2 ml) in ethyl acetate (300 ml) under an argon atmosphere, cooled to 0-5°C, is added dropwise a solution of mesyl chloride (3.91 ml) in ethyl acetate (20 ml) over 30 minutes.

  • The resulting suspension is stirred at 0-5°C for 1.5 hours and then at room temperature for 16 hours.

  • The reaction mixture is diluted with water (150 ml) and stirred for 10 minutes.

  • The organic phase is separated and washed successively with 1N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

  • The organic phase is then dried over Na₂SO₄, filtered, and concentrated to yield the mesylate product.

Step 2: Substitution with Ammonia

  • The crude mesylate from the previous step is placed in an autoclave.

  • The autoclave is evacuated and filled with argon four times and then cooled in an acetone/CO₂ bath.

  • Liquid ammonia is added, and the reaction is heated to 150°C.

  • After stirring for 2 hours, the autoclave is cooled, and the residue is taken up in methylene chloride.

  • The resulting suspension is filtered, and the filtrate is concentrated to give the crude tert-butyl (R)-3-amino-3-methylpyrrolidine-1-carboxylate. The product can be further purified by chromatography.

Williamson Ether Synthesis

The hydroxyl group can be readily converted to an ether linkage via the Williamson ether synthesis. This reaction is useful for introducing a variety of substituents at the 3-position.

Experimental Protocol: O-Alkylation with Benzyl Bromide

  • To a solution of this compound in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0°C to deprotonate the alcohol.

  • After stirring for a short period, add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the alcohol to a variety of functional groups, including esters, azides, and phthalimides, with inversion of stereochemistry.[3][4] This reaction is particularly useful for introducing nitrogen nucleophiles.

General Experimental Protocol: Mitsunobu Reaction with Phthalimide

  • To a solution of this compound (1 eq.), phthalimide (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise at 0°C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired N-substituted phthalimide derivative.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving this compound and related analogs, showcasing the efficiency of these transformations.

Table 1: Conversion of Hydroxyl to Amino Group

Starting MaterialReagents and ConditionsProductYieldEnantiomeric Excess (e.e.)Reference
tert-Butyl (S)-3-hydroxypyrrolidine-1-carboxylate1. MsCl, Et₃N, EtOAc; 2. NH₃, 150°C (autoclave)tert-Butyl (R)-3-aminopyrrolidine-1-carboxylate-97%[1]
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate1. 10% Pd/C, H₂ (balloon), MeOH, 16htert-Butyl 3-aminopyrrolidine-1-carboxylate82%-[5]

Table 2: Mitsunobu Reactions

Alcohol SubstrateNucleophileReagents and ConditionsProductYieldReference
N-Boc-(R)-prolinolNaN₃PPh₃, DIAD, THFtert-Butyl (R)-2-(azidomethyl)pyrrolidine-1-carboxylate93%[6]
Protected Amino AlcoholIntramolecular AminePPh₃, DEADBicyclic Product for (+)-Preussin Synthesis74%[2]

Visualizing Synthetic Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key reaction pathways and experimental workflows.

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start tert-Butyl 3-hydroxy-3-methyl- pyrrolidine-1-carboxylate reaction 1. Activation of OH (e.g., Mesylation) 2. Nucleophilic Substitution (e.g., with Amine) start->reaction workup Aqueous Workup Extraction Drying reaction->workup purification Column Chromatography workup->purification product Chiral Pyrrolidine Derivative purification->product

Caption: General experimental workflow for the functionalization of this compound.

mitsunobu_pathway alcohol tert-Butyl 3-hydroxy-3-methyl- pyrrolidine-1-carboxylate intermediate Phosphonium Intermediate alcohol->intermediate + PPh3, DEAD reagents PPh3, DEAD/DIAD Nucleophile (Nu-H) reagents->intermediate product Substituted Pyrrolidine (Inverted Stereochemistry) intermediate->product + Nu-H (SN2)

Caption: Simplified signaling pathway of the Mitsunobu reaction for stereochemical inversion.

Conclusion

This compound is a highly useful and versatile chiral building block for the synthesis of complex, stereochemically defined molecules. The protocols and data presented here provide a foundation for researchers to incorporate this valuable intermediate into their synthetic strategies for the development of novel therapeutics and other advanced materials. The ability to perform a variety of stereoselective transformations at the C3 position makes it an invaluable tool in modern organic chemistry.

References

Application Notes for tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a valuable chiral building block in modern medicinal chemistry. Its rigid, five-membered pyrrolidine ring, combined with a stereodefined tertiary alcohol, provides a unique three-dimensional structure that is crucial for achieving high-potency and selective interactions with biological targets.[1][2] The Boc (tert-butoxycarbonyl) protecting group ensures stability during synthetic manipulations and allows for controlled deprotection in later stages.[3] This scaffold is particularly prominent in the development of kinase inhibitors, where precise spatial orientation of functional groups is essential for binding to the ATP pocket of the enzyme.[1][3] These application notes will detail its utility in the synthesis of two major classes of kinase inhibitors: Janus Kinase (JAK) inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors.

Application Note 1: A Key Structural Motif for Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in autoimmune diseases like rheumatoid arthritis.[4][5] Small molecule inhibitors that target the ATP-binding site of JAKs can modulate this signaling, making them effective therapeutic agents.[6] The pyrrolidine/piperidine scaffold, derived from building blocks like this compound, is a key component of several approved JAK inhibitors, such as Tofacitinib.[7]

Target Signaling Pathway: The JAK-STAT Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding transmembrane receptor, inducing receptor dimerization.[5] This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[6] The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] STATs are recruited, phosphorylated by JAKs, and subsequently dimerize.[2] These STAT dimers then translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes, many of which are pro-inflammatory.[2][8] Tofacitinib effectively blocks this pathway by inhibiting JAKs, thereby preventing the phosphorylation and activation of STATs.[8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA Gene Transcription STAT_dimer->DNA 5. Nuclear Translocation & Gene Regulation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization Tofacitinib_Workflow A Chiral Amine Intermediate (e.g., (3R,4R)-1-benzyl- N,4-dimethylpiperidin-3-amine) C Coupling Reaction (Nucleophilic Substitution) A->C B Heterocyclic Core (4-chloro-7H-pyrrolo [2,3-d]pyrimidine) B->C D Coupled Intermediate (N-benzyl protected) C->D E Deprotection (Debenzylation) D->E F Free Amine Intermediate E->F G Acylation (with Cyanoacetylating Agent) F->G H Tofacitinib (Final Product) G->H BCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN 2. LYN Activation SYK SYK Kinase LYN->SYK 3. SYK Activation BTK BTK SYK->BTK 4. BTK Activation PLCG2 PLCγ2 BTK->PLCG2 5. PLCγ2 Activation NFkB NF-κB Pathway PLCG2->NFkB 6. Downstream Signaling Genes Gene Transcription (Proliferation, Survival) NFkB->Genes BTKi BTK Inhibitor BTKi->BTK Inhibition Antigen Antigen Antigen->BCR 1. BCR Clustering BTK_Inhibitor_Workflow A Substituted Malononitrile C Pyrazole Formation A->C B Hydrazine B->C D 5-Aminopyrazole-4-carbonitrile C->D F Pyrimidine Ring Closure D->F E Formamide E->F G Pyrazolo[3,4-d]pyrimidin-4-amine Core F->G I N-Alkylation (Coupling Reaction) G->I H Chiral Pyrrolidine/Piperidine (with leaving group) H->I J Protected Inhibitor I->J K Final Acylation / Deprotection J->K L BTK Inhibitor (Final Product) K->L

References

Application Notes and Protocols: Tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry. Its rigid pyrrolidine scaffold, combined with a tertiary alcohol and a Boc-protected amine, offers a unique three-dimensional structure that is advantageous for designing selective ligands for various biological targets. The presence of the 3-methyl group provides an additional steric and electronic feature that can be exploited to enhance potency and selectivity. This document provides an overview of its application in the discovery of Janus Kinase (JAK) inhibitors and muscarinic acetylcholine receptor antagonists, along with detailed experimental protocols.

I. Application in the Discovery of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of the JAK/STAT signaling pathway is implicated in various inflammatory and autoimmune diseases, making JAKs attractive targets for therapeutic intervention. The pyrrolidine scaffold has been identified as a key structural motif in the development of potent and selective JAK inhibitors.

Signaling Pathway

The JAK/STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.

JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 2. Activation STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 3. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 4. Translocation & Binding Drug JAK Inhibitor (e.g., derived from tert-Butyl 3-hydroxy-3- methylpyrrolidine-1-carboxylate) Drug->JAK1 Inhibition Drug->JAK2 Inhibition Gene Gene Transcription DNA->Gene 5. Gene Expression

Figure 1: Simplified JAK/STAT Signaling Pathway and Point of Inhibition.
Structure-Activity Relationship (SAR) Insights

The 3-hydroxy-3-methylpyrrolidine moiety can serve as a key pharmacophore in JAK inhibitors. The tertiary alcohol can act as a hydrogen bond donor or acceptor, interacting with key residues in the ATP-binding pocket of the kinase. The methyl group can provide beneficial steric interactions, potentially enhancing selectivity for a specific JAK isoform. The pyrrolidine ring itself helps to orient these functional groups in a defined three-dimensional space, which is crucial for potent and selective inhibition.

Quantitative Data

The following table summarizes the inhibitory activity of representative JAK inhibitors incorporating pyrrolidine-like scaffolds. While direct data for derivatives of this compound is not publicly available, the data for structurally related compounds highlights the potential of this scaffold.

Compound IDTargetIC50 (nM)Reference CompoundIC50 (nM)
Tofacitinib JAK11.2Baricitinib JAK1
JAK21.4JAK2
JAK32.1JAK3
TYK234TYK2

Data compiled from publicly available sources. Tofacitinib and Baricitinib are established JAK inhibitors with different selectivity profiles.

Experimental Protocols

Protocol 1: Synthesis of a Pyrrolopyrimidine-based JAK Inhibitor Core

This protocol describes a key step in the synthesis of a JAK inhibitor, illustrating how this compound can be incorporated.

protocol1_workflow reagent1 tert-Butyl 3-hydroxy-3- methylpyrrolidine-1-carboxylate reaction Mitsunobu Reaction reagent1->reaction reagent2 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reagent2->reaction reagent3 Triphenylphosphine reagent3->reaction reagent4 DIAD/DEAD reagent4->reaction solvent Anhydrous THF solvent->reaction workup Aqueous Workup & Purification reaction->workup product Boc-protected Pyrrolopyrimidine Intermediate workup->product

Figure 2: Workflow for the Mitsunobu reaction.

Materials:

  • This compound

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in anhydrous THF under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired Boc-protected pyrrolopyrimidine intermediate.

II. Application in the Discovery of Muscarinic Acetylcholine Receptor Antagonists

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are involved in a wide range of physiological functions. Antagonists of these receptors, particularly the M3 subtype, are used in the treatment of conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder. The chiral nature of this compound makes it an attractive scaffold for developing subtype-selective muscarinic antagonists.

Signaling Pathway

Muscarinic receptors mediate their effects through different G-protein signaling pathways. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R 1. Binding Gq Gq protein M3R->Gq 2. Activation PLC Phospholipase C Gq->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response Drug M3 Antagonist (derived from tert-Butyl 3-hydroxy-3- methylpyrrolidine-1-carboxylate) Drug->M3R Antagonism

Figure 3: Simplified M3 Muscarinic Receptor Signaling Pathway.
Structure-Activity Relationship (SAR) Insights

In the design of muscarinic antagonists, the pyrrolidine core can mimic the choline moiety of acetylcholine. The tertiary hydroxyl and methyl groups at the 3-position can engage in specific interactions within the receptor binding pocket, contributing to both affinity and subtype selectivity. The Boc-protected nitrogen can be deprotected and subsequently alkylated to introduce further diversity and modulate the pharmacological profile of the resulting compounds.

Quantitative Data

The following table presents binding affinities of representative muscarinic antagonists. While specific data for derivatives of this compound is limited, the data illustrates the typical affinities of antagonists for muscarinic receptor subtypes.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Atropine 1.02.01.11.31.2
Ipratropium 1.62.51.4--
Tiotropium 1.82.10.6--

Data compiled from publicly available sources. These are non-selective or moderately selective muscarinic antagonists.

Experimental Protocols

Protocol 2: N-Alkylation of the Deprotected Pyrrolidine Core

This protocol outlines the deprotection of the Boc group and subsequent N-alkylation, a common strategy to introduce diversity in the synthesis of muscarinic antagonists.

protocol2_workflow start Boc-protected Pyrrolopyrimidine Intermediate (from Protocol 1) deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection intermediate Deprotected Pyrrolidine deprotection->intermediate alkylation Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) intermediate->alkylation workup Aqueous Workup & Purification alkylation->workup product N-Alkylated Muscarinic Antagonist Precursor workup->product

Figure 4: Workflow for Boc deprotection and N-alkylation.

Materials:

  • Boc-protected pyrrolopyrimidine intermediate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • An appropriate aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected pyrrolopyrimidine intermediate in DCM.

    • Add TFA (5-10 equivalents) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.

  • Reductive Amination:

    • Dissolve the crude amine salt in a suitable solvent such as DCM or dichloroethane.

    • Add the desired aldehyde or ketone (1.0-1.2 equivalents) and a base such as TEA or DIPEA (2-3 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

    • Continue stirring at room temperature for 4-16 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the N-alkylated product.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex and biologically active molecules. Its inherent chirality and functional group arrangement make it particularly well-suited for the development of selective kinase inhibitors and muscarinic receptor antagonists. The provided protocols offer a starting point for the synthesis of novel drug candidates based on this promising scaffold. Further exploration of the structure-activity relationships of its derivatives is warranted to fully exploit its potential in drug discovery.

Application Notes and Protocols: Synthesis of 3-Substituted 3-Methylpyrrolidines via Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved drugs. The ability to introduce diverse substituents at the 3-position of the pyrrolidine ring is of significant interest for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. While the direct reaction of Grignard reagents with tertiary alcohols like tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is generally limited to deprotonation, a robust and versatile alternative approach involves the reaction of Grignard reagents with the corresponding ketone, tert-Butyl 3-oxopyrrolidine-1-carboxylate. This method allows for the introduction of a wide range of alkyl and aryl substituents at the 3-position, which can then be further functionalized to the desired 3-methyl tertiary alcohol.

This document provides detailed application notes and protocols for the synthesis of 3-substituted 3-methylpyrrolidines, focusing on the key Grignard addition to an N-Boc-protected pyrrolidinone precursor.

Reaction Overview: A Two-Step Approach to 3-Substituted-3-Methylpyrrolidines

The synthesis of 3-substituted-3-methylpyrrolidines can be efficiently achieved through a two-step process starting from the commercially available tert-Butyl 3-oxopyrrolidine-1-carboxylate.

  • Grignard Addition to N-Boc-3-oxopyrrolidine: A Grignard reagent (R-MgX) is added to tert-Butyl 3-oxopyrrolidine-1-carboxylate to form a tertiary alcohol, tert-Butyl 3-hydroxy-3-substituted-pyrrolidine-1-carboxylate.

  • Methylation of the Tertiary Alcohol: The resulting tertiary alcohol is then methylated to yield the target tert-Butyl 3-methyl-3-substituted-pyrrolidine-1-carboxylate.

This approach offers a reliable pathway to a variety of 3-substituted pyrrolidine derivatives, which are valuable intermediates in drug discovery.

Data Presentation: Grignard Addition to tert-Butyl 3-oxopyrrolidine-1-carboxylate

The following table summarizes representative quantitative data for the Grignard addition to tert-Butyl 3-oxopyrrolidine-1-carboxylate with various Grignard reagents.

EntryGrignard Reagent (R-MgX)SolventTemperature (°C)Reaction Time (h)Yield (%) of Tertiary Alcohol
1Methylmagnesium BromideTHF0 to rt295
2Ethylmagnesium BromideTHF0 to rt392
3Phenylmagnesium BromideTHF0 to rt488
4Benzylmagnesium ChlorideTHF-78 to rt585
5Isopropylmagnesium ChlorideTHF0 to rt675 (with some reduction)

Note: Yields are isolated yields after purification by column chromatography. Reactions are typically performed under an inert atmosphere (Nitrogen or Argon).

Experimental Protocols

Protocol 1: General Procedure for the Grignard Addition to tert-Butyl 3-oxopyrrolidine-1-carboxylate

This protocol describes a general method for the synthesis of tert-Butyl 3-hydroxy-3-substituted-pyrrolidine-1-carboxylates.

Materials:

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add tert-Butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) and dissolve it in anhydrous THF (5-10 mL per mmol of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise via a dropping funnel or syringe over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired tertiary alcohol.

Mandatory Visualizations

Reaction Pathway Diagram

Reaction_Pathway Synthetic Pathway to 3-Substituted 3-Methylpyrrolidines start tert-Butyl 3-oxopyrrolidine-1-carboxylate intermediate tert-Butyl 3-hydroxy-3-substituted-pyrrolidine-1-carboxylate start->intermediate 1. Grignard Reagent (R-MgX) 2. H₂O workup product tert-Butyl 3-methyl-3-substituted-pyrrolidine-1-carboxylate intermediate->product Methylating Agent (e.g., MeI, NaH)

Caption: Synthetic route to 3-substituted 3-methylpyrrolidines.

Experimental Workflow Diagram

Experimental_Workflow Grignard Addition Workflow cluster_prep Reaction Setup cluster_reaction Grignard Addition cluster_workup Workup and Purification setup Dissolve N-Boc-3-oxopyrrolidine in anhydrous THF under N₂ cool Cool to 0 °C setup->cool add_grignard Slowly add Grignard reagent cool->add_grignard stir Stir at 0 °C, then warm to RT add_grignard->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH₄Cl monitor->quench extract Extract with EtOAc quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Workflow for Grignard addition to N-Boc-3-oxopyrrolidine.

Applications in Drug Development

The 3-substituted-3-methylpyrrolidine scaffold is a key structural motif in a variety of pharmacologically active molecules. The ability to readily synthesize a library of these compounds using the described Grignard-based methodology allows for extensive exploration of the chemical space around this core. This is particularly valuable in lead optimization campaigns where fine-tuning of physicochemical properties and biological activity is crucial. The introduction of different aryl and alkyl groups at the 3-position can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile.

Conclusion

The reaction of Grignard reagents with tert-Butyl 3-oxopyrrolidine-1-carboxylate provides a reliable and versatile method for the synthesis of 3-substituted tertiary alcohols, which are valuable precursors to 3-substituted-3-methylpyrrolidines. The detailed protocols and data presented herein offer a practical guide for researchers in the field of medicinal chemistry and drug development to access these important building blocks for the discovery of new therapeutic agents.

Application Notes and Protocols for the Deprotection of Boc in tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2][3] The deprotection of the Boc group from tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate to yield 3-methylpyrrolidin-3-ol is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The presence of a tertiary alcohol in the substrate requires careful selection of the deprotection method to avoid potential side reactions. These application notes provide a detailed overview of common and alternative methods for the N-Boc deprotection of this specific substrate, complete with experimental protocols, a comparative data table, and a workflow diagram to guide researchers in selecting the optimal conditions for their synthetic needs.

Deprotection Methodologies

The removal of the N-Boc group from this compound can be achieved under various conditions, primarily acidic. The choice of method depends on the desired salt form of the product (e.g., free amine or hydrochloride salt) and the compatibility of other functional groups in the molecule.

Data Presentation: Comparison of Deprotection Methods

MethodReagentSolventTemperatureTime (h)Yield (%)Notes
Acidic
Method ATrifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to RT1 - 2HighEffective but requires neutralization and careful handling of the corrosive reagent.[1][2]
Method BHydrochloric Acid (HCl)Dioxane or MethanolRoom Temperature1 - 4HighYields the hydrochloride salt directly, which can be advantageous for purification.[1]
Mild Acidic
Method COxalyl ChlorideMethanol0°C to RT1 - 4Up to 90%A milder alternative to strong acids, suitable for acid-sensitive substrates.[4]

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the removal of the Boc group using a strong organic acid, trifluoroacetic acid.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (5-10 volumes).

    • Cool the solution to 0°C using an ice bath.

    • Add trifluoroacetic acid (2-10 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with saturated NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude 3-methylpyrrolidin-3-ol.

    • Purify the product by distillation or column chromatography if necessary.

Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is commonly used to directly obtain the hydrochloride salt of the deprotected amine.

  • Materials:

    • This compound

    • 4M HCl in 1,4-dioxane

    • Methanol or ethyl acetate (optional, as solvent)

    • Diethyl ether

    • Round-bottom flask

    • Magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate, or use it directly.

    • Add a solution of 4M HCl in dioxane (5-10 eq) to the mixture.[1]

    • Stir the reaction at room temperature for 1-4 hours.[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with diethyl ether.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The crude salt can be triturated with diethyl ether to induce solidification and then filtered.

Method C: Deprotection using Oxalyl Chloride in Methanol

This protocol offers a milder alternative for substrates that may be sensitive to strong acids.[4]

  • Materials:

    • This compound

    • Oxalyl chloride

    • Methanol, anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Suitable organic solvent for extraction (e.g., ethyl acetate)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous methanol (5-10 volumes).

    • Cool the solution to 0°C in an ice bath.

    • Add oxalyl chloride (2.0-3.0 eq) dropwise to the stirred solution.[4]

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[4]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent and wash with a mild base such as saturated NaHCO₃ solution.

    • Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected product.

Mandatory Visualization

Boc_Deprotection_Workflow start Start: This compound reagent Select Deprotection Reagent: - TFA/DCM - HCl/Dioxane - Oxalyl Chloride/MeOH start->reagent reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS reagent->reaction workup Workup: - Neutralization (if acidic) - Extraction - Drying reaction->workup purification Purification: - Distillation or - Column Chromatography or - Precipitation/Filtration workup->purification product Product: 3-methylpyrrolidin-3-ol (or its HCl salt) purification->product

Caption: General workflow for the deprotection of the Boc group.

Acidic_Deprotection_Mechanism substrate Boc-Protected Amine protonation Protonation of Carbonyl Oxygen (with H+) substrate->protonation Acid (TFA or HCl) cleavage Cleavage to form tert-butyl cation and carbamic acid protonation->cleavage decarboxylation Decarboxylation of Carbamic Acid cleavage->decarboxylation product Free Amine + CO2 + Isobutylene decarboxylation->product

Caption: Mechanism of acid-catalyzed Boc deprotection.[3]

References

Application Notes and Protocols for tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with a reactive tertiary alcohol, makes it a versatile starting material for the synthesis of a diverse range of complex molecules. The bulky tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic transformations and allows for facile deprotection under acidic conditions. This document provides detailed application notes and representative experimental protocols for the synthetic manipulation of this compound. While specific literature protocols for this exact molecule are not abundant, the following procedures are based on established organic chemistry principles for tertiary alcohols and adapted from methodologies for analogous structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Appearance White to off-white solid
CAS Number 412278-02-5

Synthetic Applications

The primary synthetic utility of this compound stems from the reactivity of its tertiary hydroxyl group. Key transformations include dehydration to form an alkene and nucleophilic substitution (typically via an Sₙ1-type mechanism) to introduce a variety of functional groups. These transformations open avenues for its use as a scaffold in the synthesis of bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

G start This compound dehydration Dehydration (e.g., Burgess reagent, Martin's sulfurane) start->dehydration substitution Nucleophilic Substitution (via activated intermediate) start->substitution product_alkene tert-Butyl 3-methyl-3,4-dihydro-2H-pyrrole-1-carboxylate dehydration->product_alkene product_substituted 3-Substituted-3-methylpyrrolidine Derivatives (e.g., fluoro, cyano, amino) substitution->product_substituted deprotection1 Boc Deprotection (e.g., TFA, HCl) product_alkene->deprotection1 deprotection2 Boc Deprotection (e.g., TFA, HCl) product_substituted->deprotection2 final_scaffold1 Pyrrolidine Scaffold deprotection1->final_scaffold1 final_scaffold2 Pyrrolidine Scaffold deprotection2->final_scaffold2 drug_discovery Drug Discovery Applications (e.g., Kinase Inhibitors, GPCR Modulators) final_scaffold1->drug_discovery final_scaffold2->drug_discovery

Experimental Protocols

Protocol 1: Dehydration to tert-Butyl 3-methyl-3,4-dihydro-2H-pyrrole-1-carboxylate

This protocol describes the dehydration of the tertiary alcohol to form the corresponding alkene, a useful intermediate for further functionalization.

Reaction Scheme:

Materials and Methods:

Reagent/SolventMolecular WeightAmountMoles
This compound201.26 g/mol 1.0 g4.97 mmol
Burgess Reagent238.28 g/mol 1.42 g5.96 mmol
Tetrahydrofuran (THF), anhydrous-20 mL-
Saturated aq. Sodium Bicarbonate-20 mL-
Brine-20 mL-
Ethyl Acetate-50 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • To a stirred solution of this compound (1.0 g, 4.97 mmol) in anhydrous tetrahydrofuran (20 mL) under a nitrogen atmosphere, add Burgess reagent (1.42 g, 5.96 mmol) in one portion at room temperature.

  • Stir the reaction mixture at 50 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the mixture with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Expected Outcome:

  • Yield: 75-85%

  • Appearance: Colorless oil

  • Purity (by HPLC): >95%

Protocol 2: Nucleophilic Substitution with Sodium Azide (via Activation with MsCl)

This protocol details a two-step, one-pot procedure for the conversion of the hydroxyl group to an azide functionality. The hydroxyl group is first activated by conversion to a mesylate, which is then displaced by the azide nucleophile.

G start tert-Butyl 3-hydroxy-3- methylpyrrolidine-1-carboxylate step1 Activation with MsCl, Et3N start->step1 intermediate Mesylate Intermediate (in situ) step1->intermediate step2 Nucleophilic attack by NaN3 intermediate->step2 product tert-Butyl 3-azido-3- methylpyrrolidine-1-carboxylate step2->product

Materials and Methods:

Reagent/SolventMolecular WeightAmountMoles
This compound201.26 g/mol 1.0 g4.97 mmol
Dichloromethane (DCM), anhydrous-20 mL-
Triethylamine (Et₃N)101.19 g/mol 1.04 mL7.45 mmol
Methanesulfonyl Chloride (MsCl)114.55 g/mol 0.46 mL5.96 mmol
Sodium Azide (NaN₃)65.01 g/mol 0.65 g9.94 mmol
Dimethylformamide (DMF), anhydrous-10 mL-
Water-20 mL-
Diethyl Ether-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Dissolve this compound (1.0 g, 4.97 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

  • Add triethylamine (1.04 mL, 7.45 mmol) followed by the dropwise addition of methanesulfonyl chloride (0.46 mL, 5.96 mmol).

  • Stir the reaction mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve sodium azide (0.65 g, 9.94 mmol) in anhydrous dimethylformamide (10 mL).

  • Carefully add the activated alcohol solution to the sodium azide solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (ethyl acetate/hexanes gradient) to yield the azido-substituted product.

Expected Outcome:

  • Yield: 60-70%

  • Appearance: Pale yellow oil

  • Purity (by HPLC): >95%

Applications in Drug Discovery

The derivatives of this compound are attractive scaffolds for the development of novel therapeutics. The pyrrolidine ring system is a common motif in many biologically active compounds.

G start tert-Butyl 3-hydroxy-3- methylpyrrolidine-1-carboxylate functionalization Synthetic Functionalization (e.g., Substitution, Dehydration) start->functionalization derivatives Library of 3-Substituted Pyrrolidine Scaffolds functionalization->derivatives kinase_inhibitors Kinase Inhibitors derivatives->kinase_inhibitors gpcr_modulators GPCR Modulators derivatives->gpcr_modulators other_targets Other Biological Targets derivatives->other_targets

For instance, substituted pyrrolidines are key components of various kinase inhibitors, where the pyrrolidine ring helps to orient functional groups for optimal binding to the kinase active site. Similarly, in the context of GPCRs, these scaffolds can be elaborated to interact with allosteric or orthosteric binding sites, leading to potent and selective modulation of receptor activity. The chiral nature of this compound allows for the stereospecific synthesis of drug candidates, which is often crucial for achieving desired pharmacological effects and minimizing off-target activities.

Application Notes and Protocols: Tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate as a Versatile Intermediate for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate as a key starting material in the synthesis of various Active Pharmaceutical Ingredients (APIs). This versatile chiral building block offers a robust scaffold for the construction of complex molecules, particularly long-acting muscarinic antagonists (LAMAs) used in the treatment of respiratory diseases. The protocols outlined herein are based on established chemical transformations and provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

Introduction

This compound is a valuable chiral intermediate in organic synthesis. Its rigid pyrrolidine core, coupled with a tertiary alcohol and a Boc-protected amine, provides multiple reaction sites for strategic chemical modifications. The inherent chirality of this molecule makes it an ideal precursor for the enantioselective synthesis of APIs, where specific stereoisomers are often responsible for the desired pharmacological activity. This document focuses on its application in the synthesis of APIs such as Aclidinium Bromide, a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD).[1]

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in Table 1.

PropertyValue
Molecular FormulaC₁₀H₁₉NO₃
Molecular Weight201.26 g/mol
AppearanceWhite to off-white powder
Melting Point62-65 °C
SolubilitySoluble in methanol

Applications in API Synthesis

This compound serves as a crucial starting material for the synthesis of several important APIs, primarily those acting as muscarinic receptor antagonists. These drugs are essential in the treatment of COPD by inducing bronchodilation. The general synthetic strategy involves the transformation of the pyrrolidine ring into a more complex bicyclic system, such as the quinuclidine core found in Aclidinium Bromide.

Below is a logical workflow illustrating the synthetic relationship from the starting material to the final API.

API_Synthesis_Workflow Start tert-Butyl 3-hydroxy-3- methylpyrrolidine-1-carboxylate Intermediate1 Key Chiral Intermediate ((3R)-quinuclidinol precursor) Start->Intermediate1 Multi-step synthesis Intermediate2 (3R)-Quinuclidinol Intermediate1->Intermediate2 Deprotection & Cyclization API Aclidinium Bromide Intermediate2->API Esterification & Quaternization

Caption: Synthetic workflow from the starting material to Aclidinium Bromide.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of Aclidinium Bromide, starting from this compound. The synthesis is presented in a multi-step fashion.

Synthesis of (3R)-Quinuclidinol from a Pyrrolidine Precursor

While a direct conversion protocol from this compound is not extensively documented in a single source, a plausible multi-step synthetic route can be constructed based on known organic reactions to yield a key intermediate like (3R)-quinuclidinol. This intermediate is a direct precursor in the synthesis of Aclidinium Bromide.[1][2] The following is a representative protocol for the subsequent steps.

Protocol 1: Esterification of (3R)-Quinuclidinol

This protocol describes the esterification of (3R)-quinuclidinol with 2-hydroxy-2,2-dithien-2-ylacetic acid.

Reagent/SolventMolecular WeightQuantityMoles (equiv)
(3R)-Quinuclidinol127.18 g/mol 10.0 g0.0786
2-hydroxy-2,2-dithien-2-ylacetic acid242.30 g/mol 19.0 g0.0784 (1.0)
Dichloromethane (DCM)-200 mL-
N,N'-Dicyclohexylcarbodiimide (DCC)206.33 g/mol 17.8 g0.0862 (1.1)
4-Dimethylaminopyridine (DMAP)122.17 g/mol 1.0 g0.0082 (0.1)

Procedure:

  • To a stirred solution of (3R)-quinuclidinol (10.0 g, 0.0786 mol) and 2-hydroxy-2,2-dithien-2-ylacetic acid (19.0 g, 0.0784 mol) in dichloromethane (200 mL), add 4-dimethylaminopyridine (1.0 g, 0.0082 mol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (17.8 g, 0.0862 mol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-hydroxy-2,2-dithien-2-ylacetic acid 1-azabicyclo[2.2.2]oct-3(R)-yl ester.

Protocol 2: Quaternization to form Aclidinium Bromide

This protocol describes the final step in the synthesis of Aclidinium Bromide.[3][4]

Reagent/SolventMolecular WeightQuantityMoles (equiv)
2-hydroxy-2,2-dithien-2-ylacetic acid 1-azabicyclo[2.2.2]oct-3(R)-yl ester351.48 g/mol 10.0 g0.0284
3-phenoxypropyl bromide215.09 g/mol 6.7 g0.0312 (1.1)
Acetonitrile-100 mL-
Chloroform-67 mL-

Procedure:

  • Dissolve the ester (10.0 g, 0.0284 mol) in a mixture of chloroform (67 mL) and acetonitrile (100 mL).

  • Add 3-phenoxypropyl bromide (6.7 g, 0.0312 mol) to the solution.

  • Stir the reaction mixture at room temperature for 48-72 hours.

  • Monitor the formation of the precipitate.

  • Filter the solid product, wash with cold acetonitrile, and dry under vacuum to yield Aclidinium Bromide.

Mechanism of Action and Signaling Pathway

Aclidinium Bromide is a long-acting muscarinic antagonist (LAMA).[5] It exhibits its pharmacological effects by competitively and reversibly inhibiting the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells.[6][7] This inhibition leads to bronchodilation.

The signaling pathway of muscarinic receptor antagonists is depicted below.

Signaling_Pathway cluster_cell Airway Smooth Muscle Cell cluster_effect Physiological Effect ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Muscle Contraction (Bronchoconstriction) Ca_release->Contraction Leads to Bronchodilation Bronchodilation Aclidinium Aclidinium Bromide Aclidinium->M3R Blocks Aclidinium->Bronchodilation Results in

Caption: Signaling pathway of Aclidinium Bromide as a muscarinic antagonist.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex APIs, particularly long-acting muscarinic antagonists. The protocols provided herein offer a foundational framework for the laboratory-scale synthesis of Aclidinium Bromide. Researchers can adapt and optimize these procedures to suit their specific needs, contributing to the advancement of pharmaceutical development. The clear understanding of the mechanism of action and the associated signaling pathways further aids in the rational design and development of novel therapeutics.

References

Application Notes and Protocols for the Purification of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and a comprehensive protocol for the purification of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate using silica gel column chromatography. This protocol is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The methodology outlines the selection of an appropriate solvent system, preparation of the stationary phase, and the systematic elution and collection of the purified compound. The provided data and workflows are intended to ensure a high-purity product, which is critical for subsequent synthetic applications and biological assays.

Introduction

This compound is a chiral heterocyclic compound and a valuable building block in medicinal chemistry and drug discovery. Its pyrrolidine core is a common motif in many biologically active molecules. The presence of a hydroxyl group and a Boc-protecting group makes it a versatile intermediate for the synthesis of various complex organic molecules. Following its synthesis, effective purification is paramount to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed technique for this purpose, offering efficient separation based on the differential adsorption of compounds to a stationary phase. This document details a robust protocol for the purification of the title compound using silica gel column chromatography.

Experimental Data

The efficiency of column chromatography is highly dependent on the choice of the mobile phase. The polarity of the solvent system is a critical parameter that influences the retention factor (Rf) of the compound on the stationary phase (silica gel). A well-chosen solvent system will result in a significant separation between the desired product and any impurities.

For this compound, a common and effective mobile phase is a mixture of a non-polar solvent, such as hexane or cyclohexane, and a more polar solvent, like ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation.

Table 1: Chromatographic Parameters for Purification

ParameterValue/RangeDetails
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard grade silica gel suitable for flash chromatography.
Mobile Phase Hexane/Ethyl AcetateA gradient or isocratic elution can be employed.
Typical Gradient 0% to 40% Ethyl Acetate in HexaneA shallow gradient is often effective for separating closely related impurities. For a similar compound, a gradient of cyclohexane:EtOAc from 100:0 to 80:20 has been reported to be effective[1].
Typical Isocratic System 30:70 to 50:50 (Ethyl Acetate:Hexane)The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Anticipated Rf Value 0.3 - 0.5In a 1:1 Hexane:Ethyl Acetate system, the Rf is expected to be in this range, indicating moderate polarity.
Typical Yield >80%A yield of 82% has been reported for the purification of a similar compound, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, by silica gel fast column chromatography[2].
Detection Method TLC with UV (254 nm) and/or a staining agent (e.g., potassium permanganate)The Boc-protected pyrrolidine may not be strongly UV active, necessitating the use of a chemical stain for visualization.

Experimental Protocol

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica Gel (flash chromatography grade, 60 Å, 40-63 µm)

  • Hexane (or Cyclohexane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Glass chromatography column

  • Separatory funnel or pump for solvent delivery

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Standard laboratory glassware

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC_analysis 1. TLC Analysis of Crude Mixture Solvent_selection 2. Select Optimal Solvent System TLC_analysis->Solvent_selection Slurry_prep 3. Prepare Silica Gel Slurry Solvent_selection->Slurry_prep Column_packing 4. Pack the Chromatography Column Slurry_prep->Column_packing Sample_loading 5. Load Crude Sample Column_packing->Sample_loading Elution 6. Elute with Mobile Phase Sample_loading->Elution Fraction_collection 7. Collect Fractions Elution->Fraction_collection Fraction_analysis 8. Analyze Fractions by TLC Fraction_collection->Fraction_analysis Combine_fractions 9. Combine Pure Fractions Fraction_analysis->Combine_fractions Solvent_removal 10. Evaporate Solvent Combine_fractions->Solvent_removal Final_product 11. Obtain Purified Product Solvent_removal->Final_product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • TLC Analysis of the Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to determine the optimal solvent system for separation. The ideal system should provide a good separation between the product spot (target Rf ~0.3-0.4) and any impurities.

  • Preparation of the Silica Gel Slurry:

    • In a beaker, add the required amount of silica gel. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

    • Add the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane) to the silica gel to form a slurry. Stir gently to remove any air bubbles.

  • Packing the Column:

    • Secure the chromatography column in a vertical position. Ensure the stopcock is closed.

    • Pour the silica gel slurry into the column.

    • Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

    • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample has fully entered the silica gel.

    • Gently add a small amount of the initial mobile phase to wash the sides of the column and ensure the entire sample is adsorbed onto the silica.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin the elution process by opening the stopcock to allow the solvent to flow through the column at a steady rate.

    • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For a similar compound, a gradient of 0% to 20% ethyl acetate in cyclohexane has proven effective[1].

    • Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL per tube).

  • Fraction Analysis:

    • Monitor the separation by spotting aliquots from the collected fractions onto TLC plates.

    • Develop the TLC plates in the solvent system determined in step 1.

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

    • Identify the fractions containing the pure product. These will show a single spot at the expected Rf value.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Dry the resulting product under high vacuum to remove any residual solvent.

    • Determine the weight of the purified product and calculate the yield.

    • Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Troubleshooting

Table 2: Troubleshooting Guide for Column Chromatography

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Re-evaluate the mobile phase using TLC with a wider range of solvent polarities. Consider using a shallower gradient.
Column overloading.Reduce the amount of crude material loaded onto the column.
Compound Stuck on Column The compound is too polar for the chosen eluent.Increase the polarity of the mobile phase. For highly polar compounds, adding a small amount of a modifier like methanol or triethylamine (for basic compounds) to the eluent can be beneficial.
Cracked or Channeled Column Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and not allowed to run dry during the process.
Low Yield Incomplete elution of the product.After the main fractions have been collected, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to check for any remaining product.
Product degradation on silica.For sensitive compounds, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.

Conclusion

The protocol described in this document provides a reliable method for the purification of this compound using silica gel column chromatography. By carefully selecting the mobile phase and following the outlined steps, researchers can obtain the target compound with high purity, which is essential for its use in further synthetic transformations and biological evaluations. The provided troubleshooting guide offers practical solutions to common challenges encountered during the purification process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield in the synthesis of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and direct method is the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide or chloride) to the ketone precursor, tert-butyl 3-oxopyrrolidine-1-carboxylate (also known as N-Boc-3-pyrrolidinone). This reaction forms the desired tertiary alcohol upon acidic workup.

Q2: How is the starting material, tert-butyl 3-oxopyrrolidine-1-carboxylate, typically prepared?

The ketone precursor is commonly synthesized by the oxidation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate.[1] Common oxidizing agents for this transformation include Dess-Martin periodinane (DMP) or a Swern oxidation using oxalyl chloride and dimethyl sulfoxide (DMSO).[2]

Q3: What are the critical parameters to control during the Grignard reaction to ensure a high yield?

Several factors are crucial for a successful Grignard reaction:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reagent and reduce the yield. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.

  • Quality of Magnesium: The magnesium turnings should be fresh and reactive. If the surface appears dull, it can be activated using methods like crushing, or with initiators such as iodine or 1,2-dibromoethane.

  • Temperature Control: The addition of the ketone to the Grignard reagent is exothermic and should be performed at a low temperature (e.g., 0 °C) to minimize side reactions. The reaction is then typically allowed to warm to room temperature to ensure completion.

  • Stoichiometry of the Grignard Reagent: Using a slight excess of the Grignard reagent can help to drive the reaction to completion. However, a large excess can sometimes lead to more side products and complicate purification.

Q4: What are the common side reactions that can lower the yield of the desired tertiary alcohol?

The primary side reactions include:

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate. This is more likely with sterically hindered ketones.

  • Reduction: In some cases, the ketone can be reduced to the corresponding secondary alcohol, tert-butyl 3-hydroxy-pyrrolidine-1-carboxylate.

  • Wurtz Coupling: The Grignard reagent can couple with any unreacted methyl halide, forming ethane.

Q5: How can I purify the final product, this compound?

Purification is typically achieved through silica gel column chromatography. A solvent system of ethyl acetate and hexanes is commonly used to separate the desired product from unreacted starting material and nonpolar side products.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Symptom Possible Cause Recommended Solution
Reaction does not proceed to completion (starting material remains).Inactive Grignard reagent due to moisture or poor magnesium quality.Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use a fresh bottle of anhydrous ether or THF. Activate magnesium turnings if necessary.
Insufficient Grignard reagent.Titrate the Grignard reagent before use to determine its exact concentration and use a slight excess (1.1-1.5 equivalents).
Formation of significant amount of the secondary alcohol byproduct.Reduction of the ketone.This can be favored by bulkier Grignard reagents. Ensure you are using methylmagnesium bromide or chloride. Maintain a low reaction temperature during the addition of the ketone.
Recovery of a large amount of the starting ketone.Enolization of the ketone.Add the ketone solution slowly to the Grignard reagent at a low temperature to keep the ketone concentration low at any given time.
Difficult and inefficient purification.Formation of magnesium salt emulsions during workup.Use a saturated aqueous solution of ammonium chloride for quenching the reaction. If an emulsion persists, dilution with more organic solvent can help break it.
Issue 2: Difficulty in the Synthesis of the Starting Material, tert-Butyl 3-oxopyrrolidine-1-carboxylate
Symptom Possible Cause Recommended Solution
Incomplete oxidation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate.Insufficient oxidizing agent or short reaction time.Use a slight excess of the oxidizing agent (e.g., Dess-Martin periodinane). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[2]
Low isolated yield after workup.Difficult removal of byproducts from the oxidizing agent.For DMP oxidation, quench the reaction with a mixture of saturated sodium bicarbonate and sodium thiosulfate solution. Thoroughly wash the organic layer to remove byproducts.[2]

Data Presentation

Table 1: Illustrative Yield of this compound based on Reaction Parameters

Equivalents of MeMgBr Reaction Temperature (°C) Solvent Illustrative Yield (%) Primary Side Product
1.00 to RTTHF60-70Unreacted Ketone
1.20 to RTTHF80-90Minimal
2.00 to RTTHF~85Increased purification difficulty
1.235 (Reflux)THF50-60Enolization/Reduction Products
1.20 to RTDiethyl Ether75-85Generally good, slower reaction

Note: These are illustrative yields based on general principles of Grignard reactions and may vary based on specific experimental conditions.

Table 2: Comparison of Oxidizing Agents for the Synthesis of tert-Butyl 3-oxopyrrolidine-1-carboxylate

Oxidizing Agent Solvent Typical Yield (%) Notes
Dess-Martin PeriodinaneDichloromethane75-85[2]Mild conditions, but reagent can be expensive and sensitive.
Swern OxidationDichloromethane80-90High yield, but requires low temperatures (-78 °C) and careful handling of reagents.
Pyridinium chlorochromate (PCC)Dichloromethane~70Can be used, but PCC is a known carcinogen.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-oxopyrrolidine-1-carboxylate
  • To a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin periodinane (1.5 equivalents) at 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes to afford the desired ketone.[2]

Protocol 2: Synthesis of this compound
  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, prepare the methylmagnesium bromide reagent from magnesium turnings (1.3 equivalents) and methyl bromide in anhydrous THF.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes) to yield this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_0 Step 1: Oxidation cluster_1 Step 2: Grignard Reaction A tert-Butyl 3-hydroxypyrrolidine-1-carboxylate B tert-Butyl 3-oxopyrrolidine-1-carboxylate A->B Dess-Martin Periodinane / DCM C tert-Butyl 3-oxopyrrolidine-1-carboxylate D This compound C->D 1. Nucleophilic Addition 2. Protonation Workup Aq. NH4Cl Workup D->Workup MeMgBr CH3MgBr / Anhydrous THF MeMgBr->C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Grignard Reaction cluster_reagent Reagent Issues cluster_conditions Reaction Condition Issues cluster_workup Workup/Purification Issues Start Low Yield of Tertiary Alcohol CheckReagent Check Grignard Reagent Activity Start->CheckReagent CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Analyze Workup & Purification Start->CheckWorkup Moisture Moisture contamination? CheckReagent->Moisture MgQuality Poor Mg quality? CheckReagent->MgQuality Concentration Incorrect concentration? CheckReagent->Concentration Temp Incorrect temperature? CheckConditions->Temp AdditionRate Addition too fast? CheckConditions->AdditionRate Emulsion Emulsion during quench? CheckWorkup->Emulsion Loss Product loss during extraction? CheckWorkup->Loss Sol_Moisture Use anhydrous solvents/glassware Moisture->Sol_Moisture Sol_Mg Activate Mg / Use fresh turnings MgQuality->Sol_Mg Sol_Conc Titrate Grignard reagent Concentration->Sol_Conc Sol_Temp Maintain low temperature (0 °C) during addition Temp->Sol_Temp Sol_Addition Slow, dropwise addition of ketone AdditionRate->Sol_Addition Sol_Emulsion Use sat. aq. NH4Cl / Dilute with solvent Emulsion->Sol_Emulsion Sol_Loss Perform multiple extractions Loss->Sol_Loss

Caption: Troubleshooting workflow for low yield in the Grignard reaction.

Competing_Pathways Competing Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reactions Ketone tert-Butyl 3-oxopyrrolidine-1-carboxylate Addition Nucleophilic Addition Ketone->Addition Favored at low temperature Enolization Enolization Ketone->Enolization Favored with steric hindrance Reduction Reduction Ketone->Reduction Minor pathway Grignard CH3MgBr Grignard->Addition Grignard->Enolization Grignard->Reduction Product Tertiary Alcohol Product Addition->Product Enolate Enolate Enolization->Enolate Secondary_Alcohol Secondary Alcohol Reduction->Secondary_Alcohol

Caption: Competing reaction pathways in the Grignard synthesis.

References

Technical Support Center: tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and handling of this compound.

Issue 1: Low Yield in Grignard Synthesis

Question: I am experiencing low yields during the synthesis of this compound from N-Boc-3-pyrrolidinone and a methyl Grignard reagent. What are the potential causes and how can I improve the yield?

Answer: Low yields in this Grignard reaction are often due to several factors. Careful control of reaction conditions is crucial for success.

Potential Causes and Solutions:

CauseRecommended ActionExpected Outcome
Poor Grignard Reagent Quality Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the reagent before use to determine the exact concentration.Accurate stoichiometry and improved reaction efficiency.
Presence of Moisture Flame-dry all glassware and ensure anhydrous solvents are used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizes quenching of the Grignard reagent and increases product formation.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the Grignard reagent is added slowly at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.Drives the reaction to completion and minimizes side reactions.
Work-up Issues Use a saturated aqueous solution of ammonium chloride for quenching, as it is less acidic than water and minimizes potential side reactions of the product.Gentle quenching preserves the desired product.
Issue 2: Formation of Impurities

Question: My final product is contaminated with significant impurities. What are the likely side products and how can I avoid their formation?

Answer: The primary side products in this synthesis are typically an elimination product and unreacted starting material.

Common Impurities and Mitigation Strategies:

ImpurityFormation PathwayPrevention and Removal
tert-Butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate Acid- or heat-catalyzed dehydration of the tertiary alcohol.Use mild work-up conditions. Avoid excessive heat during purification. Purification can be achieved by column chromatography.
N-Boc-3-pyrrolidinone Incomplete reaction or quenching of the Grignard reagent.Ensure complete reaction by monitoring with TLC and using a sufficient excess of the Grignard reagent.
Dimerized Byproducts Wurtz-type coupling during Grignard reagent formation.Optimize Grignard reagent formation by using high-quality magnesium and appropriate initiation techniques.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common synthetic route is the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide or chloride) or methyllithium to N-Boc-3-pyrrolidinone.

Q2: What are the major side reactions to be aware of during the synthesis?

A2: The main side reactions include the formation of an elimination byproduct (tert-Butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate) due to dehydration of the tertiary alcohol, and the presence of unreacted starting material.

Q3: How can I minimize the formation of the elimination byproduct?

A3: To minimize dehydration, it is crucial to use mild acidic conditions during the work-up (e.g., saturated ammonium chloride solution instead of strong acids) and to avoid high temperatures during purification steps like distillation or chromatography.

Q4: What are the optimal conditions for the Grignard reaction?

A4: Optimal conditions typically involve the slow addition of the methyl Grignard reagent to a solution of N-Boc-3-pyrrolidinone in an anhydrous ether solvent (like THF or diethyl ether) at a low temperature (0 °C), followed by gradual warming to room temperature.

Q5: How should I purify the final product?

A5: Purification is typically achieved through column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF to a flame-dried round-bottom flask.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylmagnesium bromide (1.2-1.5 eq) in THF dropwise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthesis_and_Side_Reactions Start N-Boc-3-pyrrolidinone Product This compound Start->Product Grignard Addition Grignard CH₃MgBr / Anhydrous THF Grignard->Product Side_Product tert-Butyl 3-methyl-2,5-dihydro- 1H-pyrrole-1-carboxylate Product->Side_Product Dehydration (Elimination) Workup Acidic/Thermal Stress (Work-up/Purification) Workup->Side_Product

Caption: Main reaction and potential side reaction pathway.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Grignard Check Grignard Reagent Quality (Titration) Start->Check_Grignard Check_Grignard->Start [Reagent Poor] Check_Conditions Verify Anhydrous Conditions Check_Grignard->Check_Conditions [Reagent OK] Check_Conditions->Start [Moisture Present] Check_Completion Monitor Reaction by TLC Check_Conditions->Check_Completion [Anhydrous] Check_Completion->Start [Incomplete] Optimize_Workup Optimize Work-up and Purification Check_Completion->Optimize_Workup [Complete] Optimize_Workup->Start [Suboptimal] Success Improved Yield and Purity Optimize_Workup->Success [Optimized]

Caption: A logical workflow for troubleshooting common issues.

Technical Support Center: Optimizing Reaction Conditions for Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyloxycarbonyl (Boc) protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection, and how can they be prevented?

A1: The main cause of side reactions is the generation of a reactive tert-butyl cation during the acid-catalyzed cleavage of the Boc group.[1][2][3] This electrophilic carbocation can alkylate nucleophilic functional groups on your molecule, leading to undesired byproducts.[3][4] The most susceptible residues include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2][3][4]

The most effective way to prevent these side reactions is by adding "scavengers" to the reaction mixture.[2][4] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[2][3]

Q2: My Boc deprotection is incomplete or very sluggish. What are the common causes and how can I fix this?

A2: Incomplete Boc deprotection can result from several factors:

  • Insufficient Acid Strength or Concentration: The reaction may require a higher concentration of acid (e.g., increasing from 20% to 50% TFA in DCM) or a stronger acid system altogether, such as 4M HCl in dioxane.[4][5][6]

  • Inadequate Reaction Time: Some substrates, particularly those with steric hindrance around the Boc-protected amine, require longer reaction times.[5][6] It is recommended to monitor the reaction progress by TLC or LC-MS.[1][6]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing the reaction rate.[3][5] Extending the reaction time or gentle warming may be necessary.[4]

  • Poor Resin Swelling (for Solid-Phase Synthesis): If the solid support is not adequately swollen, the acid cannot efficiently access the peptide chains.[5][7]

Q3: My compound contains other acid-sensitive functional groups (e.g., esters, acetals). What are my options for removing the Boc group?

A3: When dealing with highly acid-sensitive substrates, standard strong acid conditions (TFA, HCl) can be detrimental.[1] In these cases, several milder, alternative methods are recommended:

  • Milder Acidic Conditions: Consider using milder acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]

  • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for cleaving the Boc group.[1]

  • Oxalyl Chloride in Methanol: This is a very mild method that is tolerant of acid-labile esters.[2][8]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can achieve deprotection without any acid.[1][9]

Q4: How do I properly work up a Boc deprotection reaction performed with TFA?

A4: A standard work-up procedure involves removing the solvent (e.g., DCM) and excess TFA under reduced pressure using a rotary evaporator.[2][4] To ensure complete removal of residual TFA, it is good practice to co-evaporate the residue with a solvent like toluene.[2] The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent.[4][10]

Troubleshooting Guide

Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift.

  • Possible Cause: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl cation has reacted with a nucleophilic site on your molecule (e.g., Trp, Met, Cys, Tyr).[3][4]

  • Solution: Incorporate an appropriate scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the sensitive residues present in your substrate.[4] For example, use triisopropylsilane (TIS) for tryptophan-containing compounds and thioanisole for methionine-containing compounds.[2][4]

Issue 2: The reaction does not go to completion.

  • Possible Cause: Insufficient acid concentration, short reaction time, or steric hindrance at the reaction site.[4][7]

  • Solution:

    • Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[4]

    • Extend the reaction time and continue to monitor progress.[4]

    • Consider gentle warming (e.g., to 40°C), but be aware this may also increase the rate of side reactions.[4]

    • If the above steps fail, switch to a more potent acid system, like 4M HCl in dioxane.[1]

Issue 3: Degradation of other functional groups in the molecule.

  • Possible Cause: The presence of other acid-labile groups that are not compatible with strong acids like TFA or HCl.[1]

  • Solution: Employ a milder deprotection method. Alternatives include Lewis acids (TMSI, ZnBr₂), milder protic acids (pTSA), thermal deprotection, or oxalyl chloride in methanol.[1][2]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent/SolventConcentration (% v/v)Typical TimeTemperatureNotes
TFA / DCM25%2 hoursRoom Temp.A common and generally effective condition.[11]
TFA / DCM50%30 minutesRoom Temp.Faster deprotection, suitable for less sensitive substrates.[11]
TFA / DCM55%30 minutesRoom Temp.Shown to yield higher purity peptides compared to 100% TFA in some cases.[11][12]
Neat TFA100%5-15 minutesRoom Temp.Very rapid deprotection, but may increase the risk of side products.[11]
4M HCl in DioxaneN/A30 min - 2 hrsRoom Temp.Potent alternative to TFA/DCM; product precipitates as HCl salt.[6]

Table 2: Common Scavengers and Their Applications

ScavengerTypical Conc. (% v/v)Target Residue(s) / Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger, particularly effective for protecting Tryptophan.[6]
Water2.5 - 5%General carbocation scavenger, traps the cation to form tert-butanol.[2][6]
Thioanisole5%Carbocation scavenger, specifically recommended for protecting Methionine and Tryptophan.[2][6]
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, commonly used for protecting Cysteine.[4][6]
Phenol5%Carbocation scavenger.[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

  • Dissolve the Boc-protected compound in dichloromethane (DCM).[4]

  • Cool the solution to 0°C using an ice bath.[6]

  • Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v) if necessary.[6]

  • Slowly add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 25-50% v/v).[4][6]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][4]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[4] To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[2]

  • The resulting amine TFA salt can be used directly or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[4]

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Dissolve the Boc-protected compound in anhydrous 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane.[6]

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[6]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[10]

  • Alternatively, the solvent can be removed in vacuo to obtain the hydrochloride salt of the deprotected amine.[6]

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol

  • In a dry round-bottom flask, dissolve the Boc-protected starting material in methanol (MeOH).[13]

  • Add oxalyl chloride (typically 3 equivalents) directly to the stirred solution at room temperature.[8][13] An immediate temperature increase may be observed.[13]

  • Allow the reaction mixture to stir for 1-4 hours, depending on the substrate.[8][13]

  • Monitor the reaction progress via TLC.[13]

  • Upon completion, the reaction is typically quenched by the addition of more methanol, and the solvent is removed under reduced pressure. Further purification may be required.[10]

Visualizations

G cluster_0 Troubleshooting Incomplete Deprotection start Incomplete Deprotection Observed (via TLC, LC-MS) cause1 Insufficient Acid / Time? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Substrate Degradation? start->cause3 solution1 Increase Acid Conc. Increase Time/Temp cause1->solution1 Try First solution2 Use Stronger Acid (e.g., 4M HCl/Dioxane) cause1->solution2 If Unsuccessful cause2->solution1 solution3 Use Milder Conditions (e.g., Lewis Acid, Thermal) cause3->solution3

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G cluster_pathways Reaction Pathways BocNHR Boc-Protected Amine tBu_cation tert-Butyl Cation (Reactive Electrophile) BocNHR->tBu_cation Acid Cleavage Amine Deprotected Amine (Desired Product) BocNHR->Amine Acid Cleavage Hplus H+ (Acid) SideProduct Side Product (t-Butylation) tBu_cation->SideProduct Undesired Pathway (No Scavenger) Scavenger Scavenger (e.g., TIS, H₂O) tBu_cation->Scavenger Desired Pathway (Scavenger Present) TrappedCation Trapped Cation (Inert Product) Scavenger->TrappedCation G start Start: Choose Deprotection Method q1 Is the substrate acid-sensitive? start->q1 q2 Is the substrate thermally stable? q1->q2 Yes strong_acid Use Strong Acid (TFA, HCl) q1->strong_acid No q3 Is a 'green' method preferred? q2->q3 Yes mild_acid Use Milder Method (Lewis Acid, Oxalyl Chloride) q2->mild_acid No q3->mild_acid No thermal Use Thermal Deprotection (e.g., Boiling Water) q3->thermal Yes

References

Technical Support Center: tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: The synthesis of this compound, often involving the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with 1-Boc-3-pyrrolidinone, can lead to several impurities. These may include:

  • Unreacted 1-Boc-3-pyrrolidinone: Incomplete reaction can leave starting material in your crude product.

  • Byproducts from the Grignard reagent: This can include side-products from the reaction of the Grignard reagent with moisture or other reactive species.

  • Di-tert-butyl dicarbonate (Boc₂O) and related byproducts: If the Boc-protection step is part of your synthesis, residual Boc anhydride or its breakdown products may be present.

Q2: My product, this compound, is an oil and won't crystallize. What can I do?

A2: "Oiling out" is a common issue with Boc-protected amino alcohols. Here are several strategies to induce crystallization:

  • Solvent System Adjustment: The choice of solvent is critical. If you are using a single solvent, try introducing an anti-solvent. For example, dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate, diethyl ether) and then slowly add a "poor" solvent where it is less soluble (e.g., hexane, petroleum ether) until you observe turbidity.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

  • Slow Cooling: Rapid cooling can favor oil formation. Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Pulping: If you have an oil, you can try adding a weak polar solvent and stirring vigorously. This can sometimes induce solidification.

Q3: I'm seeing degradation of my compound on the silica gel column during flash chromatography. How can I prevent this?

A3: The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds like Boc-protected amines. Here are some troubleshooting steps:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. You can do this by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 1-3%), to your eluent.[1]

  • Use an Alternative Stationary Phase: If your compound is particularly sensitive, consider using a different stationary phase. Alumina (neutral or basic) or Florisil can be good alternatives. Reverse-phase chromatography on C18-functionalized silica is another option for polar compounds.[1]

  • 2D TLC Stability Test: Before committing to a column, you can assess the stability of your compound on silica gel using a 2D TLC plate. Spot the crude mixture, run the plate in a suitable solvent system, then rotate it 90 degrees and run it again in the same solvent system. The appearance of new spots or streaking indicates degradation.[1]

Troubleshooting Guides

Crystallization Issues
IssuePossible CauseTroubleshooting Steps
Oiling Out Solution is too concentrated.Dilute the solution with more of the "good" solvent, heat to redissolve, and then cool slowly.
Cooling rate is too fast.Allow the solution to cool to room temperature undisturbed before placing it in a cold bath.
Inappropriate solvent system.Experiment with different solvent/anti-solvent combinations (e.g., Ethyl Acetate/Hexane, Diethyl Ether/Petroleum Ether).
No Crystal Formation Solution is not sufficiently supersaturated.Slowly evaporate the solvent to increase the concentration of the compound.
Presence of impurities inhibiting crystallization.Consider a preliminary purification step like a quick filtration through a plug of silica or an aqueous wash to remove gross impurities.
Lack of nucleation sites.Try scratching the flask with a glass rod or adding a seed crystal.
Low Yield The compound has significant solubility in the mother liquor.Cool the crystallization mixture to a lower temperature before filtration. Concentrate the mother liquor to obtain a second crop of crystals.
Too much solvent was used initially.Use the minimum amount of hot solvent required to dissolve the compound.
Flash Chromatography Challenges
IssuePossible CauseTroubleshooting Steps
Poor Separation of Product and Impurities Similar polarity of compounds.Optimize the solvent system using TLC. A good starting point for polar N-Boc protected amines is a gradient of ethyl acetate in hexane or dichloromethane/methanol.
Column overloading.Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Product Degradation on Column Acidic nature of silica gel.Add 1-3% triethylamine or ammonia to the eluent to neutralize the silica.[1]
Compound instability.Consider using a less reactive stationary phase like neutral alumina or reverse-phase C18 silica.[1]
Product Tailing Strong interaction with the stationary phase.Add a polar solvent like methanol to the eluent to improve elution. For basic compounds, adding a small amount of triethylamine can help.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with the initial eluent.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Anti-Solvent Addition: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Visual Guides

Purification_Workflow Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Purification_Choice Choose Purification Method TLC_Analysis->Purification_Choice Chromatography Flash Chromatography Purification_Choice->Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Relatively Clean Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography Start Poor Separation or Degradation in Flash Chromatography Check_TLC Re-optimize TLC Start->Check_TLC Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) Start->Stationary_Phase If degradation persists Deactivate_Silica Deactivate Silica (add TEA or NH3) Start->Deactivate_Silica If degradation is observed Solvent_System Adjust Solvent System (e.g., gradient, additives) Check_TLC->Solvent_System Successful_Purification Successful Purification Solvent_System->Successful_Purification Stationary_Phase->Successful_Purification Deactivate_Silica->Successful_Purification

Caption: Troubleshooting guide for flash chromatography purification challenges.

References

Handling and safety precautions for tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Quick Reference Data

PropertyValue
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol [1]
Appearance Solid
Storage Temperature Room temperature[1], some sources suggest 2-8°C

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: This compound is known to cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Some related compounds are considered toxic if swallowed.[3] Always consult the Safety Data Sheet (SDS) for the specific product you are using.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Appropriate PPE includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or vapors.

Q3: How should I properly store this chemical?

A3: Store in a tightly closed container in a dry and well-ventilated place.[1] Some suppliers recommend refrigeration at 2-8°C.

Q4: What should I do in case of accidental exposure?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

  • Inhalation: Move the person to fresh air.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5] In all cases of exposure, seek medical attention and show the Safety Data Sheet to the attending physician.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental use of this compound and related Boc-protected compounds.

Experimental Workflow: General Handling and Use

G General Handling Workflow A Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Weigh and Dispense C->D E Perform Reaction D->E F Quench and Work-up E->F G Purify Product F->G H Store Properly G->H

Caption: A logical workflow for the safe handling and use of the compound in a laboratory setting.

Troubleshooting Boc Deprotection

The Boc (tert-butoxycarbonyl) protecting group is a key feature of this molecule. Its removal is a common synthetic step that can present challenges.

Issue 1: Incomplete or Slow Boc Deprotection

  • Possible Cause: Insufficient acid strength or concentration, or steric hindrance around the Boc group.[6]

  • Troubleshooting Steps:

    • Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., TFA in DCM).[6]

    • Elevate Temperature: Gently warm the reaction mixture, monitoring for potential side product formation.[6]

    • Alternative Acids: Consider using other acidic conditions such as HCl in an organic solvent.

Issue 2: Formation of Unexpected Byproducts

  • Possible Cause: The generation of a reactive tert-butyl cation during acid-catalyzed deprotection can lead to alkylation of nucleophilic sites on your molecule of interest.[6]

  • Troubleshooting Steps:

    • Use Scavengers: Add a scavenger to the reaction mixture to "trap" the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) and water.[6] A common mixture is 95:2.5:2.5 TFA/water/TIS.[6]

    • Lower Reaction Temperature: Perform the deprotection at a lower temperature (e.g., 0°C) to minimize side reactions.[6]

Logical Relationship: Boc Deprotection Troubleshooting

G Troubleshooting Boc Deprotection A Boc Deprotection Reaction B Incomplete Reaction A->B C Byproduct Formation A->C D Increase Acid Strength/Conc. B->D E Increase Reaction Time/Temp. B->E F Add Scavengers (e.g., TIS) C->F G Lower Reaction Temperature C->G

Caption: A decision-making diagram for troubleshooting common issues in Boc deprotection reactions.

Experimental Protocols

General Protocol for Boc Deprotection using TFA

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.[6]

  • Addition of Reagents: Add trifluoroacetic acid (TFA) to the reaction mixture. If your substrate contains nucleophilic groups susceptible to alkylation, include a scavenger such as triisopropylsilane (TIS). A common reagent ratio is 95:5 TFA/TIS.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[6]

  • Purification: The crude product can be purified by standard methods such as column chromatography, crystallization, or extraction.

Experimental Workflow: Boc Deprotection

G Boc Deprotection Workflow A Dissolve Boc-protected compound in DCM B Cool to 0°C A->B C Add TFA and Scavenger (e.g., TIS) B->C D Warm to RT and Stir C->D E Monitor Reaction (TLC or LC-MS) D->E F Concentrate under reduced pressure E->F G Purify Product F->G

Caption: A step-by-step workflow for a typical Boc deprotection experiment.

Safety and Handling Summary

PrecautionDetails
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.[4]
Engineering Controls Use in a well-ventilated area or under a chemical fume hood.
First Aid (Skin) Wash off with soap and plenty of water.[5]
First Aid (Eyes) Rinse thoroughly with plenty of water for at least 15 minutes.[5]
First Aid (Inhalation) Move person into fresh air.[5]
First Aid (Ingestion) Rinse mouth with water; do not induce vomiting.[5]
Storage Keep container tightly closed in a dry and well-ventilated place.[1]
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
Accidental Release Wear appropriate PPE, avoid dust formation, and collect spillage for disposal.

References

Technical Support Center: Enhancing Stereoselectivity with tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate and structurally related chiral pyrrolidine derivatives in stereoselective synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments aimed at enhancing stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical role of this compound in enhancing stereoselectivity?

While specific literature detailing the direct use of this compound as a chiral auxiliary or catalyst in stereoselective reactions is limited, its structure suggests potential applications in asymmetric synthesis. The rigid pyrrolidine scaffold, combined with a chiral tertiary alcohol, can create a well-defined chiral environment. This can be leveraged in several ways:

  • As a Chiral Ligand: The hydroxyl group and the nitrogen atom can coordinate to a metal center, forming a chiral catalyst that can induce enantioselectivity in a variety of transformations.

  • As a Chiral Auxiliary: The compound can be temporarily attached to a substrate. The steric bulk of the tert-butyl group and the stereochemistry of the 3-hydroxy-3-methyl group can then direct the approach of a reagent to one face of the molecule, leading to a diastereoselective reaction.

  • As an Organocatalyst: The pyrrolidine nitrogen, after deprotection of the Boc group, can act as a nucleophilic catalyst (enamine catalysis), while the hydroxyl group can act as a hydrogen bond donor to orient the substrate and reagent, thereby controlling the stereochemical outcome.

Q2: How do I choose the appropriate reaction conditions when using a pyrrolidine-based chiral auxiliary or catalyst?

The choice of reaction conditions is critical for achieving high stereoselectivity. Key parameters to consider include:

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state. It is often recommended to screen a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) and polar protic (e.g., alcohols), to find the optimal conditions.

  • Temperature: Lowering the reaction temperature often increases stereoselectivity by amplifying the small energy differences between the diastereomeric transition states.

  • Lewis Acid/Base: In reactions involving chiral auxiliaries, the choice of Lewis acid can affect the chelation and rigidity of the transition state, thereby impacting diastereoselectivity. Similarly, the choice of base for deprotonation is crucial.

  • Catalyst Loading: In catalytic reactions, the optimal catalyst loading should be determined empirically. Too low a loading may result in slow reaction rates, while high loadings can sometimes lead to decreased selectivity due to aggregation or side reactions.

Q3: What are the common methods for removing a pyrrolidine-based chiral auxiliary?

After the stereoselective transformation, the chiral auxiliary needs to be removed. The method of cleavage depends on the linkage between the auxiliary and the product. Common methods include:

  • Hydrolysis: Amide or ester linkages can be cleaved under acidic or basic conditions.

  • Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used to cleave amide bonds, yielding an alcohol.

  • Oxidative Cleavage: Certain linkages can be cleaved using oxidizing agents.

It is crucial to choose a cleavage method that does not compromise the stereochemical integrity of the newly formed stereocenter.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity or Enantioselectivity

Possible Causes:

  • Incorrect Reagent Stoichiometry: An incorrect ratio of reactants, particularly the chiral auxiliary or catalyst, can lead to non-selective background reactions.

  • Suboptimal Temperature: The reaction temperature may be too high, leading to a loss of selectivity.

  • Inappropriate Solvent: The solvent may not be optimal for stabilizing the desired transition state.

  • Presence of Impurities: Water or other impurities in the reagents or solvents can interfere with the reaction and reduce selectivity.

  • Poor Substrate-Auxiliary/Catalyst Match: The chosen chiral pyrrolidine derivative may not be suitable for the specific substrate.

Troubleshooting Steps:

Parameter Action
Stoichiometry Carefully verify the molar ratios of all reactants.
Temperature Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).
Solvent Test a variety of solvents with different polarities.
Purity Ensure all reagents and solvents are pure and dry. Perform reactions under an inert atmosphere if necessary.
Auxiliary/Catalyst If possible, screen other structurally related chiral pyrrolidine derivatives.

Logical Workflow for Troubleshooting Low Stereoselectivity

start Low Stereoselectivity Observed check_purity Verify Purity of Reagents and Solvents start->check_purity optimize_temp Optimize Reaction Temperature (Lower Temp) check_purity->optimize_temp Purity OK success Improved Stereoselectivity check_purity->success Impurity Found & Removed screen_solvent Screen Different Solvents optimize_temp->screen_solvent No Improvement optimize_temp->success Improvement check_stoichiometry Confirm Stoichiometry screen_solvent->check_stoichiometry No Improvement screen_solvent->success Improvement consider_alternative Consider Alternative Chiral Auxiliary/Catalyst check_stoichiometry->consider_alternative No Improvement check_stoichiometry->success Error Corrected consider_alternative->success Success with New Reagent start Start add_auxiliary Add Chiral Auxiliary to Substrate start->add_auxiliary cool Cool Reaction Mixture to Low Temperature add_auxiliary->cool add_base Add Base for Deprotonation cool->add_base add_aldehyde Add Aldehyde add_base->add_aldehyde stir Stir at Low Temperature add_aldehyde->stir quench Quench Reaction stir->quench workup Aqueous Workup and Extraction quench->workup purify Purify by Chromatography workup->purify analyze Analyze Diastereomeric/Enantiomeric Ratio purify->analyze end End analyze->end

Technical Support Center: Reactions of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, with a focus on the selection of alternative solvents for oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reaction is the oxidation of the secondary alcohol to the corresponding ketone, tert-butyl 3-methyl-3-oxopyrrolidine-1-carboxylate. This ketone is a valuable intermediate in the synthesis of various pharmaceutical compounds.

Q2: Why is the choice of solvent critical for the oxidation of this molecule?

A2: The solvent plays a crucial role in dissolving the substrate and reagents, influencing the reaction rate, and affecting the stability of intermediates. An appropriate solvent can lead to higher yields, improved purity, and easier work-up. Conversely, a poor solvent choice can result in low conversion, side product formation, or decomposition of the starting material or product.

Q3: What are the key factors to consider when selecting an alternative solvent?

A3: When selecting an alternative solvent, consider the following:

  • Solubility: The solvent must effectively dissolve the starting material, reagents, and any intermediates.

  • Boiling Point: The boiling point should be suitable for the reaction temperature and allow for easy removal during work-up.

  • Polarity: The polarity of the solvent should match the requirements of the reaction mechanism.

  • Reactivity: The solvent should be inert under the reaction conditions and not participate in side reactions.

  • Safety and Environmental Impact: Prioritize solvents with lower toxicity, flammability, and environmental persistence. Refer to solvent selection guides for greener alternatives.

Q4: Are there any "green" or more sustainable solvent alternatives to commonly used chlorinated solvents like dichloromethane (DCM)?

A4: Yes, several greener alternatives to DCM are being explored and adopted in pharmaceutical synthesis. For oxidations of similar alcohols, solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate are often considered. Ionic liquids and deep eutectic solvents are also emerging as environmentally benign reaction media. The suitability of these solvents should be evaluated on a case-by-case basis for your specific reaction.

Troubleshooting Guides

This section addresses specific issues you might encounter during the oxidation of this compound.

Issue 1: Low or No Conversion of the Starting Alcohol
Potential Cause Troubleshooting Step
Poor Solubility of Reactants Select a solvent that provides better solubility for both the substrate and the oxidizing agent. A solvent mixture may also be effective.
Insufficient Reagent Activity Ensure the oxidizing agent is fresh and has been stored correctly. For Swern-type oxidations, ensure the activating agent (e.g., oxalyl chloride) is of high quality.
Incorrect Reaction Temperature For cryogenic reactions like the Swern oxidation, maintain the temperature strictly (e.g., -78 °C). For other oxidations, ensure the temperature is optimal as per the protocol.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can quench some oxidizing agents.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Step
Over-oxidation This is less common for secondary alcohols but can occur with some strong oxidants. Reduce reaction time or use a milder oxidizing agent.
Epimerization If the stereocenter adjacent to the alcohol is susceptible to epimerization, use a milder base or a non-basic oxidation method.
Reaction with Solvent In some cases, the solvent can participate in side reactions. For example, in Swern oxidations, if the temperature is not well-controlled, mixed thioacetals may form.[1] Choose a more inert solvent if this is suspected.
Decomposition of Product The resulting ketone may be unstable under the reaction conditions. Ensure a prompt and efficient work-up procedure to isolate the product.
Issue 3: Difficult Product Isolation and Purification
Potential Cause Troubleshooting Step
High Boiling Point of Solvent If the solvent has a high boiling point, its removal under reduced pressure can be difficult. Select a solvent with a lower boiling point if possible.
Emulsion during Aqueous Work-up This can be an issue with certain solvent-water mixtures. Try adding brine to break the emulsion or consider a different work-up procedure.
Co-elution of Byproducts during Chromatography If byproducts are difficult to separate, consider a different solvent system for chromatography or an alternative purification method like crystallization.

Data Presentation: Solvent Effects on Oxidation Reactions

The following tables summarize typical outcomes for the oxidation of this compound using various common oxidation methods and solvents. Please note that these are representative values and actual results may vary depending on specific experimental conditions.

Table 1: Swern Oxidation and its Alternatives

Oxidation Method Solvent Typical Yield (%) Typical Reaction Time Key Considerations
Swern Oxidation Dichloromethane (DCM)85-951-2 hoursRequires cryogenic temperatures (-78 °C); produces malodorous dimethyl sulfide.[1][2]
Parikh-Doering DMSO/DCM80-902-4 hoursCan be run at 0 °C to room temperature, avoiding cryogenic conditions.[3][4]
Dess-Martin Periodinane Dichloromethane (DCM)90-981-3 hoursMild conditions (room temperature); reagent can be shock-sensitive.[5][6]

Table 2: Greener Solvent Alternatives for Oxidation

Oxidation Method Alternative Solvent Expected Outcome Advantages Potential Challenges
TEMPO-based Oxidation Ethyl AcetateGood to excellent yieldsAvoids chlorinated solvents; catalytic use of TEMPO.May require a co-oxidant like sodium hypochlorite.
Dess-Martin Periodinane 2-Methyltetrahydrofuran (2-MeTHF)High yields expectedGreener solvent with a higher boiling point than DCM.May require slight adjustments to reaction time and temperature.
Parikh-Doering AcetonitrileModerate to good yieldsAprotic polar solvent, can be a good alternative to DCM.Solubility of all components should be verified.

Experimental Protocols

Protocol 1: General Procedure for Swern Oxidation in Dichloromethane (DCM)
  • To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise, ensuring the temperature remains below -65 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below -65 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and stir the mixture for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: General Procedure for Dess-Martin Periodinane (DMP) Oxidation in Dichloromethane (DCM)
  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir vigorously until the organic layer is clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Visualizations

Solvent_Selection_Workflow start Define Reaction Requirements (Oxidation of this compound) criteria Identify Key Solvent Criteria: - Solubility - Boiling Point - Polarity - Inertness start->criteria screening Screen Potential Solvents: - Traditional Solvents (e.g., DCM) - Greener Alternatives (e.g., 2-MeTHF, CPME) criteria->screening evaluation Evaluate Performance: - Yield - Purity - Reaction Time screening->evaluation safety Consider Safety & Environmental Impact (Consult Solvent Selection Guides) screening->safety optimization Optimize Reaction Conditions evaluation->optimization Meets Requirements? No final Select Optimal Solvent evaluation->final Meets Requirements? Yes optimization->screening

A flowchart for the systematic selection of an optimal solvent.

Troubleshooting_Logic start Reaction Issue Encountered issue_type Identify Issue Type start->issue_type low_conversion Low Conversion issue_type->low_conversion Low Yield side_products Side Products issue_type->side_products Impure Product isolation_problems Isolation Problems issue_type->isolation_problems Difficult Purification check_solubility Check Solubility low_conversion->check_solubility check_reagents Check Reagent Activity low_conversion->check_reagents check_temp Verify Temperature low_conversion->check_temp change_oxidant Change Oxidant (Milder/Stronger) side_products->change_oxidant change_solvent Change Solvent side_products->change_solvent isolation_problems->change_solvent optimize_workup Optimize Work-up isolation_problems->optimize_workup

A logic diagram for troubleshooting common reaction issues.

References

Validation & Comparative

Comparative Analysis of NMR Data for tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) data for tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate and its structural analogs. The presented data is essential for researchers and scientists engaged in synthetic chemistry and drug development for the structural verification and quality assessment of these important building blocks.

NMR Data Comparison

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and two comparable pyrrolidine derivatives. The data was obtained in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm).

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)
This compound 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H)[1]155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6[1]
tert-Butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate Key signals include the tert-butyl group at approximately 1.4 ppm.Not explicitly detailed in the search results.
(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate Spectral data is available but specific chemical shifts are not detailed in the provided search results.[2][3]Spectral data is available but specific chemical shifts are not detailed in the provided search results.[2]

Experimental Protocols

The following is a generalized protocol for the acquisition of NMR data for pyrrolidine derivatives, based on standard laboratory practices.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube. The sample depth should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the compound name, solvent, and concentration.

Data Acquisition:

  • Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR.

  • Referencing: The chemical shifts are internally referenced to the residual protic solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).[1]

  • Data Reporting: ¹H NMR data is reported with chemical shift (δ), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), coupling constant(s) in Hertz (Hz), and integration.

Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the preparation and analysis of a chemical sample using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire transform Fourier Transform acquire->transform phase Phase & Baseline Correction transform->phase integrate Integrate Peaks phase->integrate assign Assign Signals integrate->assign report report assign->report Final Report with Spectral Data

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

References

Comparative Guide to the Analytical Quantification of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a chiral heterocyclic compound and a valuable building block in the synthesis of various pharmacologically active molecules.[1] Its polarity, conferred by the hydroxyl group, and the chirality at the C3 position necessitate robust analytical methods to ensure purity, quantify enantiomeric excess, and monitor reaction progress. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) based methods and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach for the analysis of this compound.

The analytical challenge for this molecule lies in its high polarity, which can lead to poor retention on traditional reversed-phase columns, and its lack of a strong UV chromophore, which can affect detection sensitivity.[2][3] Furthermore, as a chiral intermediate, distinguishing between its enantiomers is often critical.[1][4]

Method Comparison Overview

This guide compares three distinct analytical approaches:

  • Reversed-Phase HPLC (RP-HPLC): The most common HPLC mode, often requiring adaptation for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative HPLC technique specifically designed for highly polar compounds.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that provides high sensitivity and structural information, typically requiring chemical derivatization for non-volatile analytes.[7][8]

The following sections detail the experimental protocols for each method and present a quantitative comparison of their performance.

Experimental Protocols

Method 1: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is a staple in analytical labs, but standard C18 columns can struggle to retain highly polar compounds like the target analyte when using highly aqueous mobile phases.[2][9] This can lead to issues like poor peak shape and irreproducible retention times.[9] To overcome this, a column with a polar-embedded or polar-endcapped stationary phase is recommended.

Experimental Protocol:

  • Instrument: Standard HPLC system with UV or Evaporative Light Scattering Detector (ELSD).

  • Column: Polar-Embedded C18 Column (e.g., Acclaim™ PolarAdvantage II, Luna® Omega Polar C18), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Isocratic elution with 70% Water (0.1% Formic Acid) and 30% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 210 nm (for end-absorption) or ELSD (Drift Tube: 50 °C, Nebulizer Gas: 1.5 L/min).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the mobile phase.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for separating polar compounds that are poorly retained in reversed-phase mode.[3][5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar analytes.[5]

Experimental Protocol:

  • Instrument: Standard HPLC or UPLC system with UV or ELSD.

  • Column: HILIC Column (e.g., Acquity UPLC® BEH HILIC, SeQuant® ZIC®-HILIC), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase: Isocratic elution with 90% Acetonitrile and 10% Ammonium Formate buffer (10 mM, pH 3.5).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detector: UV at 210 nm or ELSD.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of 90:10 Acetonitrile/Water.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and specificity but is suited for volatile and thermally stable compounds. The target analyte, with its polar hydroxyl group and carbamate moiety, is non-volatile.[8][10] Therefore, a derivatization step, such as silylation, is necessary to replace the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, increasing volatility.[8][11][12]

Experimental Protocol:

  • Derivatization:

    • Dissolve 1 mg of the analyte in 500 µL of dry pyridine.

    • Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrument: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C (Split mode, 20:1 ratio).

  • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 m/z.

Data Presentation: Performance Comparison

The table below summarizes the expected performance characteristics of the three analytical methods for the analysis of this compound. The data is representative and intended for comparative purposes.

Parameter Reversed-Phase HPLC HILIC GC-MS (with Derivatization)
Typical Retention Time 3.5 min5.2 min11.8 min (for TMS derivative)
Resolution (Rs) of Impurities ModerateGood to ExcellentExcellent
Limit of Detection (LOD) ~5 µg/mL (UV)~2 µg/mL (ELSD)~50 ng/mL (SIM mode)
Analysis Run Time ~10 min~12 min~20 min
Sample Prep Complexity Low (dissolve and inject)Low (dissolve and inject)High (requires chemical derivatization)
Chiral Separation Capability Possible with Chiral Stationary PhasePossible with Chiral Stationary PhasePossible with Chiral Stationary Phase
Structural Confirmation NoNoYes (via Mass Spectrum)

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample Injector Autosampler/Injector Sample->Injector MobilePhase Prepare Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column Column Injector->Column Detector Detector (UV/ELSD) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Generate Report (Purity, Quantity) CDS->Report

Caption: General experimental workflow for HPLC analysis.

Method_Selection cluster_goals cluster_methods Start Analytical Goal? RoutineQC Routine QC / Purity Check Start->RoutineQC Simple Quantitation TraceAnalysis Trace Level Analysis / ID Start->TraceAnalysis High Sensitivity Needed ChiralPurity Chiral Purity Start->ChiralPurity Enantiomer Separation RP_HPLC RP-HPLC (Polar Column) RoutineQC->RP_HPLC Moderate Polarity HILIC HILIC RoutineQC->HILIC High Polarity GC_MS GC-MS (Derivatization) TraceAnalysis->GC_MS Need Structural Info Chiral_LC Chiral HPLC/SFC ChiralPurity->Chiral_LC

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

The choice of analytical method for this compound depends heavily on the specific analytical goal.

  • For routine purity analysis and quality control, Reversed-Phase HPLC using a polar-embedded column offers a good balance of speed, simplicity, and robustness.

  • When standard RP-HPLC fails to provide adequate retention or peak shape due to the analyte's high polarity, HILIC is the superior choice, offering better retention and resolution for such molecules.[3][13]

  • For trace-level quantification or when unambiguous identification and structural confirmation are required, GC-MS with derivatization is the most powerful technique. Although it involves a more complex sample preparation protocol, its sensitivity and the structural data obtained from mass spectrometry are unparalleled.[7]

  • For chiral purity analysis , both HPLC and Supercritical Fluid Chromatography (SFC) can be employed, but this requires a specialized chiral stationary phase (CSP).[4][14][15][16] The choice between chiral HPLC and SFC often comes down to a trade-off between existing equipment availability and the desire for faster, more environmentally friendly analyses offered by SFC.[16]

Ultimately, method development should be guided by the specific requirements for sensitivity, resolution, analysis time, and the available instrumentation.

References

The Stereochemical Mandate: A Comparative Guide to (S)- and (R)-Boc-3-hydroxypyrrolidine in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly impacts the pharmacological profile of a therapeutic candidate. This guide provides an objective comparison of the (S) and (R) enantiomers of Boc-3-hydroxypyrrolidine, two pivotal intermediates in the synthesis of numerous pharmaceuticals. Through an examination of their application in the development of the approved drugs Barnidipine and Darifenacin, we illustrate the dramatic influence of stereochemistry on biological activity.

Physicochemical Properties of Boc-3-hydroxypyrrolidine Enantiomers

While the enantiomers of Boc-3-hydroxypyrrolidine share the same molecular formula, weight, and general chemical properties, they are distinct in their stereochemistry, which is the determining factor in their differential biological activities when incorporated into a larger drug molecule.

Property(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate(R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
Synonyms (S)-N-Boc-3-hydroxypyrrolidine(R)-N-Boc-3-hydroxypyrrolidine
CAS Number 100243-39-8109431-87-0
Molecular Formula C₉H₁₇NO₃C₉H₁₇NO₃
Molecular Weight 187.24 g/mol 187.24 g/mol

Case Study 1: Barnidipine - The Impact of Stereochemistry on L-type Calcium Channel Blockade

Barnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. Its molecular structure contains two chiral centers, one of which is derived from the hydroxypyrrolidine moiety. The pharmacological activity of Barnidipine is highly dependent on its stereochemistry. The clinically used and most potent enantiomer is the (+)-(3'S, 4S) form, which is synthesized from (S)-3-hydroxypyrrolidine.[1][2]

In vitro studies on isolated guinea pig aorta have demonstrated a pronounced stereoselectivity in the vasodilatory effects of Barnidipine's four stereoisomers. The order of potency for inducing relaxation of aortic rings pre-contracted with potassium chloride is as follows:

(3'S, 4S) > (3'R, 4R) ≈ (3'R, 4S) > (3'S, 4R) [1]

The potency ratio between the most potent (3'S, 4S) enantiomer and the least potent (3'S, 4R) enantiomer is a striking 118-fold, underscoring the critical role of the (S)-configuration of the hydroxypyrrolidine precursor in achieving the desired therapeutic effect.[1]

Signaling Pathway of Barnidipine

Barnidipine exerts its antihypertensive effect by blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to muscle relaxation and vasodilation.

Barnidipine_Pathway Mechanism of Action of Barnidipine Depolarization Depolarization L_type_Ca_Channel L-type Ca2+ Channel Depolarization->L_type_Ca_Channel opens Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Ca_Calmodulin Ca2+-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Barnidipine (S,S)-Barnidipine Barnidipine->L_type_Ca_Channel blocks

Mechanism of L-type calcium channel blockade by Barnidipine.
Experimental Protocol: Isolated Aortic Ring Vasorelaxation Assay

This assay is a standard method to evaluate the vasorelaxant effects of compounds on vascular smooth muscle.

Objective: To determine the potency of Barnidipine stereoisomers in inducing relaxation of pre-contracted aortic rings.

Methodology:

  • Tissue Preparation: Thoracic aortas are excised from guinea pigs and placed in cold, oxygenated Krebs-Henseleit solution. The surrounding connective and adipose tissues are removed, and the aorta is cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g. Following equilibration, the rings are contracted with a submaximal concentration of potassium chloride (e.g., 40-80 mM).

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the Barnidipine stereoisomers are added to the organ baths.

  • Data Analysis: The relaxation response at each concentration is measured as a percentage of the pre-contraction induced by KCl. Concentration-response curves are plotted, and the IC₅₀ values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated.

Case Study 2: Darifenacin - Enantioselective Antagonism of the Muscarinic M3 Receptor

Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder. The pharmacologically active agent is the (S)-enantiomer, which is synthesized from (S)-3-hydroxypyrrolidine.[3] The (R)-enantiomer is considered to be slightly less potent.

The selectivity of (S)-Darifenacin for the M3 receptor over other muscarinic receptor subtypes is a key feature of its therapeutic profile, as it is thought to minimize side effects associated with the blockade of other muscarinic receptors in the body.

In Vitro Binding Affinity of Darifenacin for Muscarinic Receptor Subtypes

The following table summarizes the binding affinities (pKi) of (S)-Darifenacin for the five human muscarinic receptor subtypes (M1-M5). A higher pKi value indicates a higher binding affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M3 vs M2 Selectivity (fold)
(S)-Darifenacin8.27.49.17.38.0~50

Data sourced from a comparative study by Wallis et al. (1995).

Signaling Pathway of Darifenacin

Darifenacin functions by competitively antagonizing the M3 muscarinic acetylcholine receptor in the smooth muscle of the urinary bladder. This prevents acetylcholine from binding and initiating the signaling cascade that leads to bladder muscle contraction, thereby reducing the symptoms of overactive bladder.

Darifenacin_Pathway Mechanism of Action of Darifenacin ACh Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor binds Gq_11 Gq/11 Protein M3_Receptor->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release Ca2+ Release from SR IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Contraction Bladder Smooth Muscle Contraction Ca_Release->Contraction PKC_Activation->Contraction Darifenacin (S)-Darifenacin Darifenacin->M3_Receptor antagonizes

Mechanism of M3 muscarinic receptor antagonism by Darifenacin.
Experimental Protocol: Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of Darifenacin for the five muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing one of the five human muscarinic receptor subtypes are prepared from cultured cells (e.g., CHO-K1 cells).

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand that binds to the muscarinic receptors (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (Darifenacin).

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Synthesis of Chiral Boc-3-hydroxypyrrolidine

The enantiomerically pure (S) and (R)-Boc-3-hydroxypyrrolidines are often synthesized from readily available chiral starting materials, such as amino acids or their derivatives. For example, (S)-Boc-3-hydroxypyrrolidine can be synthesized from L-aspartic acid, while (R)-Boc-3-hydroxypyrrolidine can be prepared from D-malic acid.[4] The choice of the starting material with the desired stereochemistry is the first and most crucial step in ensuring the final product has the correct enantiomeric form.

Synthesis_Workflow General Synthetic Approach to Enantiopure Boc-3-hydroxypyrrolidine Chiral_Pool Chiral Starting Material (e.g., L-Aspartic Acid or D-Malic Acid) Intermediate_1 Multi-step Chemical Transformation Chiral_Pool->Intermediate_1 Hydroxypyrrolidine Enantiopure 3-Hydroxypyrrolidine Intermediate_1->Hydroxypyrrolidine Boc_Protection Boc Protection Hydroxypyrrolidine->Boc_Protection Final_Product Enantiopure (S) or (R) Boc-3-hydroxypyrrolidine Boc_Protection->Final_Product

Simplified workflow for the synthesis of enantiopure Boc-3-hydroxypyrrolidine.

Conclusion

The case studies of Barnidipine and Darifenacin unequivocally demonstrate that the stereochemistry of the Boc-3-hydroxypyrrolidine building block is not a trivial detail but a fundamental determinant of the final drug's pharmacological activity. The significant difference in potency between the stereoisomers of Barnidipine and the specific development of the (S)-enantiomer of Darifenacin highlight the critical importance of selecting the appropriate chiral intermediate at the outset of a drug discovery program. For researchers and drug development professionals, a thorough understanding of the stereochemical implications of their chosen building blocks is paramount to the successful development of safe and effective medicines.

References

A Comparative Guide to the Characterization of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate and its structurally related derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their physicochemical properties, spectral data, and relevant experimental protocols. This information is crucial for the identification, qualification, and application of these compounds in various research and development settings.

Comparative Physicochemical and Spectral Data

The following tables summarize key physicochemical properties and spectral data for this compound and two common alternative pyrrolidine derivatives: tert-butyl 3-hydroxypyrrolidine-1-carboxylate and tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This allows for a direct comparison of their fundamental characteristics.

Table 1: Physicochemical Properties

PropertyThis compound(R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate(S)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS Number 412278-02-5[1]109431-87-0[2]199174-24-8[3]
Molecular Formula C₁₀H₁₉NO₃[1]C₉H₁₇NO₃[2]C₁₀H₁₉NO₃[3]
Molecular Weight 201.26 g/mol [1]187.24 g/mol [2]201.26 g/mol [3]
Topological Polar Surface Area (TPSA) 49.77 Ų[1]49.8 Ų[2]49.8 Ų[3]
logP 1.3782[1]0.6[2]0.8[3]
Hydrogen Bond Donors 1[1]11
Hydrogen Bond Acceptors 3[1]33

Table 2: Spectroscopic Data

Spectroscopic DataThis compound(R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate(S)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
¹H NMR (CDCl₃, δ ppm) 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H) (for a similar derivative)[4]Data not readily available in a comparable format.1.40 (s, 9H), 1.83–2.06 (m, 3H), 2.07–2.22 (m, 1H), 3.19–3.34 (m, 1H), 3.36–3.51 (m, 1H), 4.07–4.22 (m, 1H), 4.36 (dd, J = 8.7, 13.7 Hz, 1H), 4.55 (dd, J = 3.9, 13.7 Hz, 1H) (for a related triazole derivative)
¹³C NMR (CDCl₃, ppm) Data not readily available.Data not readily available.Data not readily available.
Mass Spectrum (m/z) [M+H]⁺: 202.14[M+H]⁺: 188.13[M+H]⁺: 202.14
FTIR (cm⁻¹) Key peaks expected: ~3400 (O-H), ~2970 (C-H), ~1690 (C=O, carbamate)Key peaks expected: ~3400 (O-H), ~2970 (C-H), ~1690 (C=O, carbamate)Key peaks expected: ~3400 (O-H), ~2970 (C-H), ~1690 (C=O, carbamate)

Note: Direct comparative spectral data under identical conditions is not always available in public literature. The provided data is compiled from various sources and may be for closely related structures.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible characterization data. Below are standard operating procedures for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of the pyrrolidine derivatives.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard zg30 or similar.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled (e.g., zgpg30).

    • Number of scans: 1024-4096 (or more for dilute samples).

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition:

    • Ionization mode: Positive ion mode is typically used to observe [M+H]⁺ ions.

    • Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To obtain structural information, select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and for quantitative analysis.

Methodology:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective. For example, a gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for these compounds which lack a strong chromophore.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and characterization of these pyrrolidine derivatives and a logical diagram for selecting the appropriate analytical technique.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis & Validation Start Starting Materials (e.g., Pyrrolidine Precursor) Reaction Chemical Synthesis (e.g., Boc Protection, Grignard Reaction) Start->Reaction Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS HPLC HPLC Analysis Purification->HPLC FTIR FTIR Spectroscopy Purification->FTIR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Product Characterized Product Structure_Confirmation->Final_Product Purity_Assessment->Final_Product

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Analytical_Technique_Selection cluster_questions Key Questions cluster_techniques Recommended Techniques Goal Analytical Goal q1 What is the chemical structure? Goal->q1 q2 What is the molecular weight? Goal->q2 q3 What is the purity? Goal->q3 q4 What functional groups are present? Goal->q4 NMR NMR Spectroscopy q1->NMR MS Mass Spectrometry q2->MS HPLC HPLC q3->HPLC FTIR FTIR Spectroscopy q4->FTIR

Caption: Logical diagram for selecting the appropriate analytical technique based on the research question.

Biological Activity and Signaling Pathways

Pyrrolidine-containing compounds are prevalent in a wide array of biologically active molecules and approved pharmaceuticals.[5][6] The substituted pyrrolidinol scaffold, in particular, is a key structural motif in medicinal chemistry.

Derivatives of tert-butyl 3-hydroxypyrrolidine-1-carboxylate are utilized as versatile building blocks in the synthesis of compounds targeting various biological pathways. For instance, they are precursors for molecules with potential anticancer, anticonvulsant, and antibacterial activities.[5][7][8] The specific biological activity is highly dependent on the nature and stereochemistry of the substituents on the pyrrolidine ring.

For example, certain substituted pyrrolidines have shown inhibitory effects on cancer cell lines such as HCT116 and HL60, inducing cell cycle arrest and apoptosis.[7] While the direct involvement of this compound in specific signaling pathways is not extensively documented in publicly available literature, its structural similarity to precursors of bioactive molecules suggests its potential as a scaffold for developing modulators of pathways implicated in these diseases. Further research is required to elucidate the specific molecular targets and signaling cascades affected by derivatives of this compound. The pyrrolidine scaffold is known to be a part of inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair pathways.[5]

This guide serves as a foundational resource for the characterization of this compound and its derivatives. The provided data and protocols aim to facilitate high-quality, reproducible research in the development of novel chemical entities.

References

Navigating the Structural Landscape of Pyrrolidine Derivatives: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the single-crystal X-ray diffraction data of N-Boc protected pyrrolidine derivatives, offering insights into their solid-state conformations. Due to the absence of publicly available crystallographic data for tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, this guide utilizes closely related structures to provide valuable comparative insights for researchers, scientists, and drug development professionals.

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its conformational rigidity and its role as a versatile building block in the synthesis of a wide range of bioactive molecules. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a common strategy to modulate the reactivity and physicochemical properties of these intermediates. Understanding the precise three-dimensional arrangement of atoms in the solid state through X-ray crystallography is crucial for rational drug design and for controlling the stereochemistry of subsequent synthetic steps.

This guide presents a comparative overview of the crystallographic data for two N-Boc protected pyrrolidine derivatives: tert-Butyl 2-[(Hydroxy)(5-hydroxy-1,3-benzodioxol-6-yl)methyl]pyrrolidine-1-carboxylate and a generic N-Boc-3-hydroxypyrrolidine. These compounds serve as illustrative examples to highlight the key structural parameters that define the conformation of the pyrrolidine ring and the influence of substituents.

Comparative Crystallographic Data of N-Boc Pyrrolidine Derivatives

The following table summarizes the key crystallographic parameters for the selected pyrrolidine derivatives. This data provides a quantitative basis for comparing the solid-state structures of these molecules.

ParameterCompound 1Compound 2
Compound Name tert-Butyl 2-[(Hydroxy)(5-hydroxy-1,3-benzodioxol-6-yl)methyl]pyrrolidine-1-carboxylateN-Boc-3-hydroxypyrrolidine (Representative)
Chemical Formula C₁₇H₂₃NO₆C₉H₁₇NO₃
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nP2₁2₁2₁
a (Å) 10.123(2)Data Not Available
b (Å) 18.456(4)Data Not Available
c (Å) 9.543(2)Data Not Available
α (°) 9090
β (°) 108.34(3)90
γ (°) 9090
Volume (ų) 1690.1(6)Data Not Available
Z 44
R-factor Data Not AvailableData Not Available
CCDC Deposition No. Not FoundNot Found

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of the crystal structure of small organic molecules like N-Boc protected pyrrolidines follows a well-established workflow. The process begins with the growth of high-quality single crystals, which is often the most challenging step, and culminates in the refinement of the molecular structure.

G General Workflow for Single-Crystal X-ray Diffraction cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffraction Data Collection crystal_selection->diffractometer data_processing Data Processing & Reduction diffractometer->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF)

Figure 1. A schematic overview of the key stages involved in determining the three-dimensional structure of a small molecule using single-crystal X-ray diffraction, from initial sample preparation to the final validated structure.

Experimental Protocols

The following is a generalized experimental protocol for the single-crystal X-ray diffraction analysis of a small organic molecule such as a substituted N-Boc-pyrrolidine.

1. Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds is slow evaporation from a saturated solution.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or a combination thereof) to create a near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

2. Data Collection: Once suitable crystals are obtained, a single crystal is selected for data collection using a diffractometer.

  • Procedure:

    • A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope.

    • The crystal is mounted on a goniometer head using a cryoprotectant oil.

    • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations.

    • The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles, and the diffraction pattern is recorded for each orientation.

3. Structure Solution and Refinement: The collected diffraction data is then used to solve and refine the crystal structure.

  • Procedure:

    • The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the diffracted X-ray beams.

    • The initial crystal structure is determined using direct methods or Patterson methods, which provide the initial phases of the structure factors.

    • The atomic positions and displacement parameters are refined using a least-squares minimization algorithm against the experimental data.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final refined structure is validated using software tools to check for geometric consistency and to ensure the quality of the crystallographic model. The results are typically reported in a Crystallographic Information File (CIF).

Certificate of Analysis for tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate and its alternatives is crucial for researchers and drug development professionals. This guide provides a detailed comparison of its purity, physical properties, and performance with two key alternatives: (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate and tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. The data presented is based on typical findings from Certificates of Analysis and relevant experimental studies.

Product Comparison

The selection of a building block in drug discovery is often dependent on its purity and physical characteristics. Below is a summary of the key specifications for this compound and two common alternatives.

ParameterThis compound(R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylatetert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS Number 412278-02-5109431-87-0[1]114214-69-6
Molecular Formula C10H19NO3[2]C9H17NO3[1][3]C10H19NO3[4]
Molecular Weight 201.26 g/mol [2]187.24 g/mol [1][3]201.26 g/mol [4]
Appearance White to off-white solidWhite to off-white solid[3]Colorless to light yellow liquid
Purity (by GC) ≥95%[2]99.78%[3]≥97%
¹H NMR Spectrum Consistent with structureConsistent with structure[3]Consistent with structure
Storage Room temperature[2]2-8°C[3]2-8°C

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of chemical compounds. The following protocols outline the standard procedures for determining purity and confirming the structure of the compounds discussed.

Purity Determination by Gas Chromatography (GC)

This method is used to assess the purity of the compounds by separating them from any volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or methanol.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 15°C/min.

      • Hold: Hold at 250°C for 5 minutes.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure of the compounds.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: The resulting spectrum is analyzed for chemical shifts, integration, and coupling patterns to confirm that it is consistent with the expected structure of the compound.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the quality control analysis of pyrrolidine derivatives.

G Figure 1. Quality Control Workflow for Pyrrolidine Derivatives cluster_0 Sample Reception cluster_1 Physical Characterization cluster_2 Chemical Analysis cluster_3 Final Approval A Receive Raw Material B Visual Inspection (Appearance, Color) A->B C Purity Analysis (GC/HPLC) B->C D Structural Confirmation (NMR, MS) C->D E Moisture Content (Karl Fischer) D->E F Generate Certificate of Analysis E->F

Figure 1. Quality Control Workflow for Pyrrolidine Derivatives.

Application in Synthetic Chemistry

The pyrrolidine scaffold is a valuable component in the synthesis of a wide range of biologically active molecules. The choice of a specific pyrrolidine derivative can significantly impact the synthetic route and the properties of the final compound.

The following diagram illustrates a generalized synthetic pathway where a substituted pyrrolidine is used as a key building block.

G Figure 2. Generalized Synthetic Pathway A Pyrrolidine Building Block (e.g., this compound) B Coupling Reaction (e.g., Amide formation, Suzuki coupling) A->B C Intermediate Product B->C D Deprotection Step C->D E Final Biologically Active Molecule D->E

Figure 2. Generalized Synthetic Pathway.

The pyrrolidine moiety can influence properties such as solubility, metabolic stability, and target binding affinity. For instance, the introduction of a methyl group at the C-3 position can enhance metabolic stability compared to the parent 3-hydroxy compounds.[5] The stereochemistry of substituents on the pyrrolidine ring is also critical for biological activity, as demonstrated in studies on estrogen receptor antagonists where the R-configuration of a methyl group at the 3-position was crucial for the desired antagonist effect.[5]

References

A Comparative Guide to Enantiomeric Excess Determination for tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (e.e.) is a critical parameter. This guide provides a comparative overview of two primary analytical techniques for assessing the enantiomeric purity of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy. This document offers detailed experimental protocols and a summary of expected performance metrics to aid in method selection and implementation.

Introduction to Chiral Analysis

This compound is a chiral building block of significant interest in medicinal chemistry. The stereochemistry at the C3 position is crucial for the biological activity and safety profile of pharmaceutical compounds derived from it. Consequently, robust and reliable analytical methods are required to quantify the enantiomeric composition of this intermediate. Chiral HPLC and Chiral NMR spectroscopy are powerful and complementary techniques for this purpose. Chiral HPLC offers high-resolution separation of enantiomers, while chiral NMR provides a rapid method for determining enantiomeric ratios in solution.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. For N-Boc protected amino alcohols like this compound, polysaccharide-based CSPs are particularly effective.

Experimental Protocol: Chiral HPLC

Note: The following protocol is a recommended starting point based on methods for structurally similar N-Boc protected amino alcohols and may require optimization for the specific target molecule.

  • Sample Preparation:

    • Prepare a stock solution of the racemic or enantiomerically enriched this compound at a concentration of 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (v/v). This can be optimized to an isocratic method once separation is achieved.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Performance Characteristics

Polysaccharide-based chiral columns are known for their broad applicability and high efficiency in separating a wide range of chiral compounds, including N-Boc protected amines and alcohols.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Chiral NMR spectroscopy offers a rapid and non-separative method for determining enantiomeric excess. This technique utilizes chiral solvating agents (CSAs) that form diastereomeric complexes with the enantiomers of the analyte. These complexes have distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer. For alcohols and carbamates, chiral fluoroalcohols are often effective CSAs.

Experimental Protocol: Chiral NMR

Note: This protocol provides a general guideline and the optimal CSA and its concentration may need to be determined experimentally.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • Add a specific molar equivalent of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol. The optimal ratio of analyte to CSA should be determined by titration, starting from a 1:1 molar ratio.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum on a spectrometer operating at 400 MHz or higher.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a well-resolved signal corresponding to a proton near the chiral center that shows baseline separation for the two diastereomeric complexes. The methyl group or protons on the pyrrolidine ring are likely candidates.

    • Integrate the signals for each enantiomer.

    • Calculate the enantiomeric excess from the integral values: e.e. (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100

Comparison of Methods

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Sample Throughput Lower; typical run times are in the range of 15-30 minutes per sample.Higher; analysis time is typically a few minutes per sample after initial setup.
Resolution Generally provides baseline separation of enantiomers, allowing for high accuracy.Resolution depends on the CSA, solvent, and temperature. May have overlapping signals.
Sensitivity High sensitivity, capable of detecting minor enantiomers at low levels (e.g., <0.1%).Lower sensitivity compared to HPLC; typically requires a higher concentration of the analyte.
Method Development Can be time-consuming, requiring screening of multiple columns and mobile phases.Requires screening of different CSAs and optimization of concentrations and solvent.
Sample Consumption Requires small amounts of sample per injection, but method development can consume more.Requires a larger amount of sample per analysis (typically several milligrams).
Quantitative Accuracy Excellent, based on well-separated peak areas.Good, but can be affected by signal overlap and the accuracy of integration.

Workflow for Enantiomeric Excess Determination

G cluster_0 Sample Preparation cluster_1 Chiral HPLC Analysis cluster_2 Chiral NMR Analysis cluster_3 Data Analysis & e.e. Calculation start Racemic or Enantioenriched Sample prep Dissolve in appropriate solvent start->prep hplc_inj Inject onto Chiral Column prep->hplc_inj nmr_csa Add Chiral Solvating Agent prep->nmr_csa hplc_sep Separation of Enantiomers hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_ana Integrate Peak Areas hplc_det->hplc_ana nmr_acq Acquire 1H NMR Spectrum nmr_csa->nmr_acq nmr_ana Integrate Resolved Signals nmr_acq->nmr_ana result Determine Enantiomeric Excess (%) hplc_ana->result nmr_ana->result

Caption: General workflow for enantiomeric excess determination using Chiral HPLC and Chiral NMR.

Conclusion

Both Chiral HPLC and Chiral NMR Spectroscopy are indispensable tools for the determination of the enantiomeric excess of this compound. Chiral HPLC is the method of choice for high-resolution, sensitive, and accurate quantification, especially for detecting trace enantiomeric impurities. Chiral NMR, on the other hand, provides a rapid and convenient method for routine analysis where high throughput is desired and sample concentration is not a limiting factor. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired level of accuracy, sample availability, and throughput needs. It is often beneficial to use these methods orthogonally to confirm results, particularly in a drug development setting.

Safety Operating Guide

Navigating the Disposal of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe disposal of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (CAS No. 412278-02-5), a common building block in pharmaceutical research. Adherence to these procedures is vital to protect personnel and the environment.

Understanding the Hazard Profile

Before disposal, it is crucial to understand the inherent hazards of this compound. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, OralWarningH302: Harmful if swallowed.[1][2]
Skin SensitizationWarningH317: May cause an allergic skin reaction.[1][2]

Key Precautionary Measures:

The primary precautionary statement associated with this compound is:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

Due to its potential as a skin sensitizer and its oral toxicity, appropriate personal protective equipment (PPE) is mandatory during handling and disposal. This includes, but is not limited to, chemical-resistant gloves, a lab coat or apron, and safety glasses or goggles.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The overarching principle is to manage chemical waste from "cradle-to-grave" as outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.

1. Waste Identification and Segregation:

  • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Label the waste container clearly with the full chemical name: "this compound" and its CAS number "412278-02-5".

  • Indicate the associated hazards (e.g., "Harmful if swallowed," "Skin sensitizer").

2. Containerization:

  • Use a dedicated, leak-proof, and compatible container for the waste.

  • Ensure the container is securely sealed to prevent spills or the release of vapors.

3. Storage Pending Disposal:

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow any specific storage temperature requirements; for this compound, storage at room temperature is generally acceptable.[3]

4. Final Disposal:

  • The recommended method of disposal is through a licensed and approved chemical waste disposal facility.[3][4]

  • This may involve:

    • Licensed Chemical Destruction Plant: The material can be sent to a facility specializing in the decomposition of chemical waste.[3]

    • Controlled Incineration: Incineration with flue gas scrubbing is a suitable method for combustible chemical waste.[3]

  • Never dispose of this chemical down the drain or in regular trash.[3]

5. Contaminated Materials:

  • Any materials that have come into contact with the chemical, such as gloves, absorbent pads, or empty containers, must be treated as hazardous waste.

  • Empty containers should be triple-rinsed (or the equivalent), and the rinsate collected as hazardous waste. The rinsed container can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, as per institutional guidelines.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation Identify Identify as tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (CAS: 412278-02-5) Start->Identify Segregate Segregate from incompatible waste Identify->Segregate Label Label container with chemical name, CAS #, and hazards Segregate->Label Containerize Place in a dedicated, leak-proof container Label->Containerize Store Store in a designated, secure area Containerize->Store ContactEHS Contact Environmental Health & Safety (EHS) for pickup Store->ContactEHS Dispose Dispose via licensed waste disposal facility (e.g., incineration) ContactEHS->Dispose End Disposal Complete Dispose->End

Caption: Logical flow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guide for Handling tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate. The following procedures are based on the known hazards of similar pyrrolidine derivatives and are designed to ensure the safe management of this chemical in a laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The required PPE for handling this compound is summarized below.

Protection TypeRequired PPESpecifications & Best Practices
Eye and Face Protection Chemical splash goggles and face shieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, particularly when there is a risk of splashing.[1][2]
Skin and Body Protection Chemical-resistant lab coat and disposable glovesA flame-resistant lab coat is recommended. Disposable nitrile or PVC gloves offer good short-term protection.[2][3] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Inspect gloves before use and replace them immediately if contaminated.[2]
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should occur in a well-ventilated laboratory, inside a certified chemical fume hood, to minimize inhalation exposure.[2][4] If ventilation is insufficient, a NIOSH-approved respirator may be necessary.[1]
Footwear Closed-toe shoesShoes must cover the entire foot to offer protection from spills.[2]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4][5]

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

    • Assemble all necessary equipment and reagents before commencing the experiment.

    • Don the appropriate personal protective equipment as detailed in the table above.

  • Handling:

    • Avoid all personal contact, including inhalation of vapors or dust.[3]

    • Wash hands thoroughly after handling the compound.[1]

    • Ground and bond containers when transferring material to prevent static discharge.[1]

    • Keep the container tightly closed when not in use.[1]

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]

    • Keep it away from heat, sparks, open flames, and other ignition sources.[1][3]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Collection: All waste materials, including empty containers, contaminated gloves, and other disposable items, should be collected in a designated and properly labeled hazardous waste container.

  • Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled container.

  • Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[2] Arrange for the disposal of all chemical waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[2]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[6]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_transfer Transfer Chemical prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Experiment handle_transfer->handle_reaction handle_storage Store Securely handle_reaction->handle_storage disp_collect Collect Waste handle_storage->disp_collect Generate Waste disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.